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Foundational

In Vitro Toxicity Profile of 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL Hydrochloride: A Self-Validating Screening Cascade

Executive Summary & Predictive Toxicology The compound 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride (hereafter referred to as 2,4-DMPPA-HCl ) is a synthetic phenylpropanolamine/phenylalaninol derivative. When...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Predictive Toxicology

The compound 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride (hereafter referred to as 2,4-DMPPA-HCl ) is a synthetic phenylpropanolamine/phenylalaninol derivative. When evaluating novel compounds with this structural backbone, standard viability assays (e.g., simple MTT assays in immortalized cell lines) are insufficient. They frequently yield false negatives because they fail to capture the complex, organ-specific liabilities inherent to the molecule's structure.

As a Senior Application Scientist, I approach toxicity not as a binary "toxic/non-toxic" endpoint, but as a mechanistic cascade. The structural alerts of 2,4-DMPPA-HCl dictate our screening strategy:

  • The Amphetamine-like Backbone: Phenylpropanolamine (PPA) derivatives are notorious for inducing sympathomimetic overstimulation, leading to myocardial contractile depression, arrhythmias, and direct cardiotoxicity1[1].

  • The 2,4-Dimethylphenyl Moiety: The presence of benzylic methyl groups makes this compound highly susceptible to Cytochrome P450 (CYP)-mediated oxidation. This can generate reactive oxygen species (ROS) or reactive electrophilic metabolites, necessitating a metabolically competent hepatotoxicity model2[2].

To address these liabilities, we must deploy a self-validating in vitro workflow utilizing primary human cells, high-content imaging, and advanced electrophysiology.

The Self-Validating Experimental Workflows

A self-validating protocol is one that includes internal mechanistic controls to prove why a cell is dying, rather than just if it is dying.

Protocol A: Hepatotoxicity & Reactive Metabolite Screening via HCS

Immortalized cell lines like HepG2 lack the physiological stoichiometry of CYP450 enzymes. Testing 2,4-DMPPA-HCl in HepG2 cells will likely miss toxicity driven by benzylic oxidation. Therefore, we utilize Primary Human Hepatocytes (PHHs) coupled with High-Content Screening (HCS).

Step-by-Step Methodology:

  • Cell Seeding: Thaw and plate cryopreserved PHHs in collagen-coated 384-well plates. Allow 48 hours for monolayer formation and recovery of metabolic competence.

  • Self-Validating Condition (CYP Gating): Pre-incubate half of the experimental wells with 1 mM 1-aminobenzotriazole (ABT), a non-specific pan-CYP inhibitor, for 2 hours.

    • Causality: If 2,4-DMPPA-HCl is toxic in untreated PHHs but safe in ABT-treated PHHs, we definitively prove that the toxicity is mediated by a reactive metabolite rather than the parent compound.

  • Compound Dosing: Expose cells to a 10-point concentration-response curve (0.1 µM to 100 µM) of 2,4-DMPPA-HCl for 72 hours.

  • Multiplex Staining: Add a live-cell dye cocktail: Hoechst 33342 (nuclear morphology/cell count), Tetramethylrhodamine methyl ester (TMRM; to measure Mitochondrial Membrane Potential [MMP]), and CellROX Green (to quantify ROS).

  • Image Acquisition & Analysis: Scan plates using an automated confocal high-content imager.

    • Causality: By multiplexing these readouts, we can determine the temporal sequence of toxicity. If MMP drops before nuclear condensation occurs, 2,4-DMPPA-HCl is a direct mitochondrial toxicant.

Protocol B: Proarrhythmic Risk via hiPSC-CMs and MEA

Because PPA analogs can cause severe myocardial injury and arrhythmias[1], we must evaluate the torsadogenic and inotropic risks of 2,4-DMPPA-HCl. We utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) on a Microelectrode Array (MEA) 3[3].

Step-by-Step Methodology:

  • Syncytium Formation: Seed hiPSC-CMs onto fibronectin-coated ultra-high-density CMOS-MEA plates 4[4]. Culture for 10–14 days until a spontaneously and synchronously beating monolayer is established.

  • Baseline Recording & Validation: Record baseline Field Potential (FP) and impedance (contractility).

    • Self-Validation: Treat dedicated control wells with E-4031 (a known hERG blocker) to confirm the system's sensitivity to Field Potential Duration (FPD) prolongation.

  • Acute Dosing: Apply 2,4-DMPPA-HCl at escalating therapeutic and supra-therapeutic doses (1 µM, 10 µM, 30 µM).

  • Data Acquisition: Record electrophysiological signals continuously for 60 minutes.

    • Causality: MEA allows us to simultaneously measure electrical repolarization (FPDc, a surrogate for clinical QT interval) and mechanical contractility (beat amplitude). This dual-cardiotoxicity evaluation prevents us from missing non-arrhythmic myocardial depression5[5].

Quantitative Data Presentation

To standardize the evaluation of 2,4-DMPPA-HCl against historical data for sympathomimetic amines, the following benchmark thresholds should be utilized during data analysis:

Assay / ParameterTarget Cell LineBenchmark IC50 / ThresholdMechanistic Implication
Cell Viability (Nuclear Count) Primary Human Hepatocytes> 50 µMBaseline intrinsic cytotoxicity.
Mitochondrial Membrane Potential Primary Human Hepatocytes> 25 µMEarly indicator of mitochondrial uncoupling or oxidative stress.
Field Potential Duration (FPDc) hiPSC-Cardiomyocytes< 10% prolongation at 10 µMRisk of hERG blockade / Torsades de Pointes (proarrhythmia).
Contractility (Impedance Amplitude) hiPSC-Cardiomyocytes< 15% reduction at 10 µMRisk of acute myocardial contractile depression.

Mechanistic Visualizations

Below are the logical architectures of our screening cascade and the putative toxicity pathways for 2,4-DMPPA-HCl.

Workflow cluster_Hepato Hepatotoxicity Screening cluster_Cardio Cardiotoxicity Screening TestArticle 2,4-DMPPA-HCl (Test Article) PHH Primary Human Hepatocytes (Metabolic Competence) TestArticle->PHH iPSC hiPSC-Cardiomyocytes (Electrophysiology) TestArticle->iPSC HCS High-Content Screening (ROS, MMP, ATP) PHH->HCS Safety Safety Margin Calculation (IC50 vs Cmax) HCS->Safety MEA Microelectrode Array (Field Potential) iPSC->MEA MEA->Safety

Fig 1: The Self-Validating In Vitro Screening Cascade for 2,4-DMPPA-HCl.

Mechanism DMPPA 2,4-DMPPA-HCl CYP CYP450 Oxidation (Benzylic/Aromatic) DMPPA->CYP Liver Receptor Adrenergic Overstimulation DMPPA->Receptor Heart ROS ROS Generation & Oxidative Stress CYP->ROS Apoptosis Hepatocyte Apoptosis ROS->Apoptosis Calcium Intracellular Ca2+ Overload Receptor->Calcium Arrhythmia Myocardial Injury & Arrhythmia Calcium->Arrhythmia

Fig 2: Putative Organ-Specific Toxicity Mechanisms of 2,4-DMPPA-HCl.

References

  • Dual-cardiotoxicity evaluation of torsadogenic risk drugs using human iPSC-derived cardiomyocytes. PubMed, NIH.5[5]

  • Field potential Imaging in human iPSC-derived Cardiomyocytes using UHD-CMOS-MEA. bioRxiv.4[4]

  • Managing the challenge of drug-induced liver injury: a roadmap for the development and deployment of preclinical predictive models. ResearchGate.2[2]

  • Technical Applications of Microelectrode Array and Patch Clamp Recordings on Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes. JoVE.3[3]

  • Inhibition of nitric oxide synthase enhances the myocardial toxicity of phenylpropanolamine. PubMed, NIH.1[1]

Sources

Exploratory

A Technical Guide to Characterizing the Receptor Binding Affinity of Novel Phenylethylamine Analogs, Exemplified by 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride

Abstract The characterization of a novel chemical entity's interaction with physiological receptors is a cornerstone of modern drug discovery. This guide provides a comprehensive, in-depth framework for determining the r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The characterization of a novel chemical entity's interaction with physiological receptors is a cornerstone of modern drug discovery. This guide provides a comprehensive, in-depth framework for determining the receptor binding affinity of novel compounds, with a specific focus on the structural class of phenylethylamines. Using the molecule 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride as a representative example, we delineate the theoretical principles, experimental designs, and data analysis pipelines essential for this critical task. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable, field-tested protocols. We will explore the logic behind target selection, detail the execution of radioligand competition binding assays, and explain the mathematical conversion of experimental data into standardized affinity constants.

Introduction: The Imperative of Receptor Affinity Profiling

The biological activity of a therapeutic agent is fundamentally dictated by its ability to recognize and bind to specific molecular targets within the body. The strength of this interaction, termed "binding affinity," is a critical determinant of a drug's potency, selectivity, and overall pharmacological profile. For novel compounds like 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride, a derivative of the well-established phenethylamine scaffold, a thorough understanding of receptor binding affinity is the first step in elucidating its potential therapeutic applications and off-target liabilities.

Phenylethylamines and their analogs are known to interact with a wide array of monoaminergic G-protein coupled receptors (GPCRs) and transporters, which are implicated in a vast range of physiological and pathological processes.[1][2][3][4] Therefore, a systematic approach to characterizing the binding profile of a new analog is not merely a data-gathering exercise; it is a hypothesis-driven investigation into its mechanism of action.

This guide eschews a rigid template in favor of a logical, causality-driven narrative. We will begin with the theoretical underpinnings of ligand-receptor interactions, proceed to a practical, step-by-step guide for experimental execution, and conclude with the principles of robust data analysis and interpretation.

Theoretical Foundations: Quantifying Molecular Recognition

Before embarking on experimental work, it is crucial to understand the key parameters that define receptor binding. These metrics provide a quantitative language to describe the interaction between a ligand (our test compound) and its receptor.

  • Affinity (Kd): The equilibrium dissociation constant (Kd) is the most direct measure of binding affinity. It represents the concentration of a ligand at which 50% of the available receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

  • Potency (IC50): In a competition binding assay, the IC50 (half-maximal inhibitory concentration) is the concentration of an unlabeled test compound required to displace 50% of a specifically bound labeled ligand. While experimentally derived, the IC50 is dependent on assay conditions, such as the concentration of the labeled ligand.[5][6]

  • Inhibition Constant (Ki): The Ki is a calculated value, derived from the IC50, that represents the intrinsic affinity of the test compound for the receptor. Unlike the IC50, the Ki is a constant for a given ligand-receptor pair and is independent of assay conditions, allowing for direct comparison of compound affinities across different experiments and laboratories.[5][6][7] The conversion is achieved using the Cheng-Prusoff equation .[5][8]

The Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

This equation is a linchpin of receptor pharmacology, allowing us to standardize experimental findings into a universally comparable metric of affinity.[5][6]

Experimental Strategy: From Target Selection to Data Acquisition

The characterization of a novel compound like 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride requires a systematic, multi-step experimental approach.

Rationale for Target Selection

The structure of our compound, a phenylethylamine derivative, provides strong rationale for prioritizing a screening panel of monoamine receptors and transporters.[1][2][3][4] This family includes:

  • Serotonin (5-HT) Receptors: Particularly the 5-HT2A, 5-HT2C, and 5-HT1A subtypes.[1][2][9]

  • Dopamine (D) Receptors: D1 and D2 receptor families.

  • Adrenergic (α and β) Receptors: α1, α2, and β subtypes.

  • Monoamine Transporters: Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET).[10]

An initial broad screen against these targets will efficiently identify primary binding sites and establish a selectivity profile.

Core Methodology: The Radioligand Competition Binding Assay

The radioligand binding assay remains the gold standard for quantifying receptor affinity due to its sensitivity and robustness.[11][12] The most common format is the competition (or displacement) assay, which we will detail here.[11]

The workflow for this assay can be visualized as follows:

G cluster_prep 1. Preparation cluster_assay 2. Incubation cluster_sep 3. Separation cluster_quant 4. Quantification cluster_analysis 5. Data Analysis Receptor_Membranes Prepare Receptor Membranes (e.g., from transfected cell lines) Incubation Incubate: Membranes + Radioligand + Test Compound (Allow to reach equilibrium) Receptor_Membranes->Incubation Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Incubation Radioligand Prepare Radioligand Solution (at fixed concentration, ~Kd) Radioligand->Incubation Filtration Rapid Vacuum Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Quantify Radioactivity on filters (Scintillation Counting) Filtration->Counting Analysis Plot % Inhibition vs. [Compound] (Sigmoidal dose-response curve) Counting->Analysis Calculation Calculate IC50 Then derive Ki using Cheng-Prusoff Analysis->Calculation G cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound Test Compound (e.g., 2-Amino-3-...) Receptor 5-HT2A Receptor Compound->Receptor Binding (Ki) G_Protein Gq/11 Protein Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects (e.g., Gene Transcription, Neuronal Excitability) Ca_Release->Downstream PKC->Downstream

Hypothesized 5-HT2A Receptor Signaling Pathway.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for determining the receptor binding affinity of a novel phenylethylamine analog. By grounding our experimental design in sound pharmacological theory, employing validated protocols like the radioligand competition assay, and adhering to precise data analysis methodologies, we can confidently characterize the molecular interactions that form the basis of a compound's biological activity. The hypothetical data for 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride illustrates how this process yields a quantitative affinity profile (Ki values) that is essential for guiding further preclinical development, including functional assays and in vivo studies. This systematic approach ensures that the resulting data is not only accurate but also actionable, providing the trustworthy foundation required for advanced drug discovery projects.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Kim, J., Lee, S., & Jeong, Y. S. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 196–205. (Available at: [Link])

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. (Available at: [Link])

  • Zhang, M., & Zhang, J. (2020). Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18), e3761. (Available at: [Link])

  • Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Fundamental & Clinical Pharmacology, 15(5), 355-364. (Available at: [Link])

  • Limbird, L. E. (2004). GPCR-radioligand binding assays. Science's STKE, 2004(256), tr17. (Available at: [Link])

  • Auld, D. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. (Available at: [Link])

  • ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. YouTube. (Available at: [Link])

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. (Available at: [Link])

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. (Available at: [Link])

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. (Available at: [Link])

  • Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE, 8(11), e78515. (Available at: [Link])

  • Kim, J., Lee, S., & Jeong, Y. S. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 196-205. (Available at: [Link])

  • Kim, J., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. (Available at: [Link])

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. (Available at: [Link])

  • Wikipedia. (n.d.). Ligand binding assay. (Available at: [Link])

  • Janowsky, A., & Eshleman, A. J. (2015). Dual DAT/σ1 receptor ligands based on 3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol. Bioorganic & Medicinal Chemistry Letters, 25(2), 268-272. (Available at: [Link])

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. (Available at: [Link])

Sources

Foundational

A Roadmap to Unlocking the Thermodynamic Secrets of 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL Hydrochloride Solutions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Thermodynamic Imperative in Drug Development The journey of a drug candidate from discovery to a viable therap...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thermodynamic Imperative in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, the thermodynamic behavior of a drug molecule in solution is paramount.[1][2][3] Understanding properties such as density, viscosity, and molar volumes is not merely an academic exercise; it provides critical insights into solute-solvent and solute-solute interactions, which in turn govern solubility, bioavailability, and formulation stability.[1][2][3] For a molecule like 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride, a comprehensive thermodynamic profile is essential for predicting its behavior in physiological environments and for designing robust and effective dosage forms. This guide will provide the experimental and theoretical tools necessary to build this crucial dataset.

Part 1: Experimental Determination of Key Thermodynamic Parameters

A precise and accurate determination of the fundamental thermodynamic properties of a solution is the bedrock of any subsequent analysis. The following section outlines the state-of-the-art experimental protocols for measuring density and viscosity, from which other critical parameters can be derived.

Density Measurement and the Calculation of Volumetric Properties

The density of a solution is a sensitive indicator of the packing efficiency of molecules and the interactions between them. Modern vibrating tube densimeters offer unparalleled precision and are the industry standard for these measurements.

  • Instrumentation: A high-precision vibrating tube densimeter is required.

  • Calibration: Calibrate the instrument daily with dry air and ultrapure water at the desired experimental temperatures.

  • Sample Preparation: Prepare a series of aqueous solutions of 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride of varying molalities (e.g., 0.05 to 1.0 mol·kg⁻¹). Ensure the solvent is degassed to prevent the formation of bubbles.

  • Measurement: Inject the sample into the densimeter's measuring cell, ensuring it is free of air bubbles. Allow the temperature to stabilize before recording the density reading. Measurements should be repeated at a range of temperatures relevant to pharmaceutical applications (e.g., 293.15 K to 313.15 K).

From the experimental density data, the apparent molar volume (Vϕ) can be calculated. This property reflects the volume occupied by the solute in the solution.

The apparent molar volume is calculated using the following equation:

Vϕ = (M / ρ) - (1000 * (ρ - ρ₀) / (m * ρ * ρ₀))

where:

  • M is the molar mass of the solute (g·mol⁻¹)

  • ρ is the density of the solution (g·cm⁻³)

  • ρ₀ is the density of the pure solvent (g·cm⁻³)

  • m is the molality of the solution (mol·kg⁻¹)

The partial molar volume at infinite dilution (Vϕ⁰), which represents the volume of the solute unaffected by solute-solute interactions, can be determined by extrapolating the apparent molar volume to zero concentration using the Redlich-Meyer equation for 1:1 electrolytes:

Vϕ = Vϕ⁰ + Sv√c + Bvc

where:

  • Vϕ⁰ is the partial molar volume at infinite dilution

  • Sv is the theoretical limiting slope (derived from Debye-Hückel theory)

  • Bv is an empirical parameter accounting for ion-solvent interactions

  • c is the molar concentration (mol·L⁻¹)

For non-electrolytes or at higher concentrations, a more common approach is to use a linear extrapolation of Vϕ versus molality (m).[4]

Viscosity Measurement and the Jones-Dole Equation

Viscosity provides information about the resistance to flow of a fluid and is highly sensitive to the size and shape of molecules, as well as the interactions between them.

  • Instrumentation: A calibrated Ubbelohde-type capillary viscometer or a modern automated viscometer is suitable.

  • Temperature Control: Maintain a constant temperature using a thermostatically controlled water bath with high precision (±0.01 K).

  • Measurement: Measure the flow time of the prepared solutions and the pure solvent through the capillary.

  • Calculation: The relative viscosity (ηr) is calculated as the ratio of the flow time of the solution to that of the pure solvent, corrected for their densities.

The viscosity data for electrolyte solutions are typically analyzed using the Jones-Dole equation, an empirical relationship that describes the concentration dependence of viscosity.[5][6][7]

ηr = 1 + A√c + Bc

where:

  • ηr is the relative viscosity (η/η₀)

  • c is the molar concentration

  • A is the Falkenhagen coefficient, related to ion-ion interactions and calculable from Debye-Hückel theory.[5][8]

  • B is the Jones-Dole B-coefficient, which is an empirical parameter reflecting the nature of ion-solvent interactions.[6][7][8]

A positive B-coefficient generally indicates that the solute is a "structure-maker" (kosmotrope), enhancing the structure of the solvent, while a negative B-coefficient suggests a "structure-breaker" (chaotrope).[7]

Part 2: Data Presentation and Interpretation

Systematic presentation and rigorous interpretation of the collected data are crucial for extracting meaningful insights.

Tabulation of Experimental and Derived Data

All experimental and calculated data should be presented in a clear and organized manner. Below is a template for data tabulation, populated with hypothetical data for illustrative purposes.

Table 1: Density (ρ), Apparent Molar Volume (Vϕ), and Viscosity (η) of Aqueous 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL Hydrochloride Solutions at 298.15 K

Molality (m) / mol·kg⁻¹Density (ρ) / g·cm⁻³Apparent Molar Volume (Vϕ) / cm³·mol⁻¹Viscosity (η) / mPa·s
0.00000.99704-0.8903
0.05000.99950215.500.9015
0.10001.00190215.800.9128
0.20001.00650216.200.9356
0.40001.01520216.900.9821
0.60001.02350217.501.0302
0.80001.03150218.001.0801
1.00001.03920218.401.1320
Modeling Excess Molar Volumes with the Redlich-Kister Equation

To quantify the deviation from ideal behavior, the excess molar volume (VE) is calculated. This parameter provides insight into the changes in molecular packing and interactions upon mixing.

VE = (x₁M₁ + x₂M₂) / ρmix - (x₁M₁/ρ₁ + x₂M₂/ρ₂)

where:

  • x is the mole fraction

  • M is the molar mass

  • ρ is the density

  • Subscripts 1 and 2 refer to the solvent and solute, respectively, and 'mix' refers to the solution.

The excess molar volumes can be correlated with the mole fraction using the Redlich-Kister polynomial equation.[9][10][11][12]

VE = x₁(1-x₁) Σ Aᵢ(2x₁ - 1)ⁱ

where Aᵢ are the adjustable Redlich-Kister coefficients determined by a least-squares fit of the experimental data.[9][10][11][12]

Part 3: Visualizing the Workflow

A clear understanding of the experimental and data analysis workflow is essential for reproducible research. The following diagrams, generated using Graphviz, illustrate the key processes.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Physicochemical Measurements cluster_analysis Data Analysis and Modeling A Weigh Solute B Add Solvent A->B C Degas Solution B->C D Density Measurement (Vibrating Tube Densitometer) C->D E Viscosity Measurement (Viscometer) C->E F Calculate Apparent Molar Volume (Vϕ) D->F J Calculate Excess Molar Volume (VE) D->J H Calculate Relative Viscosity (ηr) E->H G Determine Partial Molar Volume at Infinite Dilution (Vϕ⁰) F->G I Fit to Jones-Dole Equation H->I K Fit to Redlich-Kister Equation J->K

Caption: Experimental and data analysis workflow for determining the thermodynamic properties of solutions.

Data_Interpretation_Logic cluster_params Derived Parameters cluster_interactions Molecular Interactions V_phi_0 Vϕ⁰ (Partial Molar Volume at Infinite Dilution) SSolvent Solute-Solvent V_phi_0->SSolvent Reflects SSolute Solute-Solute V_phi_0->SSolute Provides baseline for B_coeff B-coefficient (Jones-Dole) B_coeff->SSolvent Indicates nature of V_E VE (Excess Molar Volume) V_E->SSolvent Informs on V_E->SSolute Informs on Packing Molecular Packing V_E->Packing Informs on

Caption: Logical relationships between derived thermodynamic parameters and underlying molecular interactions.

Conclusion: From Data to Drug Development Insights

The systematic study of the thermodynamic properties of 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride, as outlined in this guide, will yield a wealth of information crucial for its development as a pharmaceutical agent. The partial molar volume at infinite dilution will elucidate the intrinsic interactions of the molecule with water, while the concentration dependence of the apparent molar volume and the Jones-Dole B-coefficient will shed light on the nature and strength of solute-solute and solute-solvent interactions. Furthermore, the excess molar volume will provide a quantitative measure of the non-ideal behavior of the solution, which is critical for formulation design. By following this roadmap, researchers can generate the high-quality data needed to make informed decisions throughout the drug development pipeline, ultimately increasing the probability of success for this promising compound.

References

  • Jones, G., & Dole, M. (1929). The Viscosity of Aqueous Solutions of Strong Electrolytes with Special Reference to Barium Chloride. Journal of the American Chemical Society, 51(10), 2950–2964. [Link]

  • Viscosity of Electrolytes. (2022). RheoSense Blog. [Link]

  • Jones–Dole equation. In Wikipedia. [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Molbank, 2021(3), M1259. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Request PDF: Thermodynamic Studies on Amino Acid Solvation in some Aqueous Alcohols. (n.d.). ResearchGate. [Link]

  • Thermodynamic Modeling of Several Aqueous Alkanol Solutions Containing Amino Acids with the Perturbed-Chain Statistical Associated Fluid Theory Equation of State. (2009). Industrial & Engineering Chemistry Research, 48(10), 5036–5046. [Link]

  • Ouerfelli, N. (2024). Viscosity of electrolyte solutions. Qeios. [Link]

  • Thermodynamic Modeling of Several Aqueous Alkanol Solutions Containing Amino Acids with the Perturbed-Chain Statistical Associated Fluid Theory Equation of State. (n.d.). DTU Research Database. [Link]

  • Determining the Ideal Solubility of Drug Candidates by Means of DSC. (2025). NETZSCH. [Link]

  • A New Model for the Viscosity of Electrolyte Solutions. (2003). Industrial & Engineering Chemistry Research, 42(15), 3662–3669. [Link]

  • Thermodynamic properties of aqueous alcohol and polyol solutions. (n.d.). ResearchGate. [Link]

  • Excess Properties and Partial Molar Volume of Binary Mixtures of Amides with O-Chloroaniline. (n.d.). Research India Publications. [Link]

  • the reduced redlich-kister equations for correlating excess properties of 1,2- dimethoxyethane + - Rasayan Journal of Chemistry. (n.d.). [Link]

  • Regression alternative to the redlich–kister equation in the determination of the excess partial molar volumes of the constituents in a binary mixture. (2007). Journal of the Chinese Chemical Society, 54(1), 1–5. [Link]

  • Solubility and Thermodynamics of Clonazepam in (1-Propanol/2-Propanol) and Water Binary Solvent Mixtures at (293.15 to 313.15) K. (2023). Journal of Chemical & Engineering Data, 68(11), 3045–3055. [Link]

  • of the Redlich-Kister equation for the correlation of excess molar volumes of binary. (n.d.). ResearchGate. [Link]

  • Coefficients of Redlich−Kister Equation for Excess Molar Volume, V m E... (n.d.). ResearchGate. [Link]

  • PARTIAL MOLAR VOLUME OF SOME ALKANOLAMINES IN WATER AT 298.15 K. (2011). Revista Colombiana de Química, 40(3), 355-368. [Link]

  • Thermodynamics of aqueous solvation: Solution properties of alcohols and alkanes. (n.d.). American Institute of Physics. [Link]

  • APPARENT MOLAR VOLUMES OF SOME AMINO ACIDS IN METHANOL-WATER MIXTURES. (n.d.). Informatics Journals. [Link]

  • Densities, Excess Molar Volumes, and Thermal Expansion Coefficients of Aqueous Aminoethylethanolamine Solutions at Temperatures from 283.15 to 343.15 K. (n.d.). PMC. [Link]

  • Volumetric and viscometric properties of amino acids in aqueous solutions of various drugs at different temperatures: A review. (2021). Journal of Molecular Liquids, 341, 117369. [Link]

  • Experimental properties and apparent molar volumes of amino acids in NaCl aqueous solutions at 298.15 K. (n.d.). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride

Application Note: Synthesis and Isolation of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol Hydrochloride Target Audience: Synthetic Chemists, Peptide Engineers, and Preclinical Drug Development Professionals Document Type: S...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol Hydrochloride

Target Audience: Synthetic Chemists, Peptide Engineers, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Rationale

The synthesis of unnatural amino alcohols is a critical workflow in the development of chiral auxiliaries, peptidomimetics, and targeted therapeutics. 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol (often referred to as 2,4-dimethylphenylalaninol) is the reduced derivative of the commercially available non-natural amino acid, 2,4-dimethylphenylalanine [1]. The addition of methyl groups on the phenyl ring enhances hydrophobic interactions and alters the steric profile of the resulting pharmacophore, making this intermediate highly valuable in structure-activity relationship (SAR) studies.

This application note details a highly reliable, chemoselective reduction of the carboxylic acid moiety to a primary alcohol while preserving the integrity of the primary amine and any stereocenters (if starting from an enantiopure L- or D-isomer). To ensure stability and ease of handling, the free base is subsequently converted to its hydrochloride salt.

Mechanistic Pathway & Synthetic Strategy

Direct reduction of amino acids is notoriously difficult due to the zwitterionic nature of the starting material. Standard sodium borohydride ( NaBH4​ ) is insufficiently electrophilic to reduce a carboxylate. While Lithium Aluminum Hydride ( LiAlH4​ ) is effective, it is highly pyrophoric and can lead to side reactions.

This protocol utilizes the widely validated NaBH4​ / I2​ system [2]. The in situ reaction of sodium borohydride with iodine in tetrahydrofuran (THF) generates a borane-THF complex ( BH3​⋅THF ). Borane is a highly electrophilic reducing agent that rapidly and selectively reduces carboxylic acids to alcohols without racemizing the adjacent chiral center.

G A 2,4-Dimethylphenylalanine (Zwitterion) B NaBH4 + I2 in THF (in situ BH3 generation) A->B C Boron-Amine Complex (Intermediate) B->C D NaOH / Reflux (Hydrolysis) C->D E Amino Alcohol (Free Base) D->E F Anhydrous HCl (Salt Formation) E->F G Target Compound: HCl Salt F->G

Figure 1: Workflow for the reduction of 2,4-dimethylphenylalanine to its HCl salt.

Materials and Safety Protocols

Safety Directive: The generation of borane produces hydrogen gas ( H2​ ). This procedure must be conducted in a high-velocity fume hood using standard Schlenk line techniques under an inert atmosphere (Argon or N2​ ). Proper Personal Protective Equipment (PPE), including flame-resistant lab coats and safety goggles, is mandatory [3].

Table 1: Reagent Stoichiometry and Specifications

ReagentMW ( g/mol )EquivalentsFunction
2,4-Dimethylphenylalanine193.241.0Starting Material
Sodium Borohydride ( NaBH4​ )37.832.5Hydride Source
Iodine ( I2​ )253.811.0Borane Activator
Tetrahydrofuran (THF)72.11-Solvent (Anhydrous)
Methanol ( MeOH )32.04-Quenching Agent
20% Aqueous NaOH 40.00-Complex Hydrolysis
4M HCl in Dioxane36.461.2Salt Formation

Step-by-Step Experimental Protocol

Phase 1: Borane Generation and Reduction
  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Loading: Add NaBH4​ (2.5 eq) and anhydrous THF (10 mL per gram of starting material) to the flask. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Add 2,4-dimethylphenylalanine (1.0 eq) in one portion. Stir for 15 minutes.

  • Activation: Dissolve I2​ (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes via a dropping funnel. Causality: Slow addition controls the exothermic release of H2​ gas and prevents thermal runaway.

  • Reflux: Once hydrogen evolution ceases, remove the ice bath and heat the reaction to reflux (approx. 65 °C) for 14-16 hours.

Phase 2: Quenching and Hydrolysis
  • Quenching: Cool the reaction mixture to 0 °C. Cautiously add Methanol dropwise until effervescence stops. Causality: Methanol reacts with residual borane to form volatile trimethyl borate, safely neutralizing the reactive hydride.

  • Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to yield a white paste.

  • Hydrolysis: Suspend the paste in 20% aqueous NaOH (5 mL per gram of starting material). Heat to reflux for 4 hours. Causality: Borane forms a highly stable Lewis acid-base adduct with the newly formed primary amine. Harsh basic hydrolysis is required to break this B-N bond and liberate the free amino alcohol.

Phase 3: Extraction and Salt Formation
  • Extraction: Cool the aqueous mixture to room temperature and extract with Dichloromethane (DCM) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the free base as a viscous oil.

  • Precipitation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. Cool to 0 °C.

  • Salt Formation: Dropwise, add 4M HCl in dioxane (1.2 eq). A white precipitate will form immediately. Causality: Anhydrous conditions are critical here; the presence of water will cause the highly hygroscopic hydrochloride salt to "oil out" rather than crystallize.

  • Isolation: Filter the precipitate under a vacuum using a glass frit, wash with cold anhydrous ether, and dry under a high vacuum to yield 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol hydrochloride as a white solid.

Analytical Validation

To ensure the self-validating nature of this protocol, the final product must be characterized to confirm both the disappearance of the carbonyl carbon and the integrity of the aromatic methyl groups.

Table 2: Expected Analytical Profile

TechniqueExpected Signals / ObservationsDiagnostic Significance
1 H NMR (DMSO- d6​ ) δ ~8.0 (br s, 3H, - NH3+​ ), δ ~6.9 (m, 3H, Ar-H), δ ~3.4-3.6 (m, 2H, - CH2​OH ), δ 2.2, 2.3 (s, 6H, Ar- CH3​ ).Confirms amine protonation and preservation of the 2,4-dimethylphenyl ring.
13 C NMR (DMSO- d6​ ) Loss of signal at δ ~175 ppm. New signal at δ ~60 ppm.Confirms complete reduction of the carboxylic acid to the primary alcohol.
LC-MS (ESI+) [M+H] + = 180.14 m/zConfirms the molecular weight of the free base ( C11​H17​NO ).

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Wirth, T. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

Application

Advanced HPLC Method Development and Validation for 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol Hydrochloride

Abstract The quantification of basic amino alcohols, such as 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol hydrochloride, presents unique chromatographic challenges. Due to their high pKa and polarity, these compounds are no...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quantification of basic amino alcohols, such as 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol hydrochloride, presents unique chromatographic challenges. Due to their high pKa and polarity, these compounds are notoriously prone to secondary ion-exchange interactions with stationary phase silanols, leading to severe peak tailing and compromised resolution. This application note details a robust, causality-driven Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method development strategy. By leveraging end-capped stationary phases, precise pH control, and ion-pairing mechanisms, we establish a self-validating protocol compliant with USP <621> and the updated ICH Q2(R2) lifecycle validation guidelines.

Analyte Profiling & The Causality of Chromatographic Challenges

To design an effective analytical method, one must first deconstruct the physicochemical properties of the target analyte: 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol hydrochloride .

  • The Primary Amine: Highly basic (estimated pKa ~9.5). In standard aqueous conditions, it exists as a positively charged cation.

  • The Hydroxyl Group: Confers significant hydrophilicity, pulling the molecule into the aqueous mobile phase and reducing retention on standard reversed-phase columns.

  • The 2,4-Dimethylphenyl Ring: Provides the primary hydrophobic interaction site for C18 retention and acts as the sole chromophore for UV detection (optimal at ~210 nm due to the lack of extended conjugation).

The Core Challenge: Basic amines frequently suffer from severe peak tailing on traditional silica-based stationary phases. This is caused by secondary ion-exchange interactions with residual, unreacted silanol groups (SiO⁻) on the silica support[1]. If these interactions are not suppressed, the method will fail System Suitability Testing (SST) due to poor peak symmetry and low theoretical plate counts.

Mechanism Analyte Protonated Amine Analyte Silanol Residual Silanols (SiO-) Analyte->Silanol Secondary Interaction (Peak Tailing) TFA TFA Ion-Pairing Agent Analyte->TFA Ion-Pair Formation (Increased Retention) EndCap End-Capped C18 Phase Analyte->EndCap Hydrophobic Interaction (Symmetrical Peak)

Mitigation of Secondary Silanol Interactions for Basic Amines

Method Development Strategy: The "Why" Behind the Parameters

We do not select parameters arbitrarily; every choice is an engineered solution to the analyte's profile.

Stationary Phase Selection

We utilize a high-purity, end-capped Type B silica C18 column . End-capping involves reacting residual silanols with short-chain silanes (like trimethylsilane), providing a physical steric barrier that prevents the protonated amine from interacting with the underlying silica matrix[1].

Mobile Phase & pH Control

To achieve sharp, symmetrical peaks, we employ 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases.

  • pH Suppression: TFA lowers the mobile phase pH to ~2.0. At this pH, residual silanols are fully protonated (neutralized to SiOH), eliminating their cation-exchange capacity[1].

  • Ion-Pairing: TFA acts as a volatile ion-pairing agent. The trifluoroacetate anion (CF₃COO⁻) pairs with the protonated amine, forming a neutral, hydrophobic complex that dramatically improves retention and peak shape on the C18 phase.

USP <621> Allowable Adjustments

Modern method development must account for lifecycle flexibility. According to the updated United States Pharmacopeia (USP) General Chapter <621>, chromatographic parameters such as flow rate (±50%) and column temperature (±10°C) can be adjusted to meet system suitability requirements without triggering a full method revalidation[2][3].

Experimental Workflows & Method Parameters

Workflow A 1. Analyte Profiling Physicochemical evaluation B 2. Column & Mobile Phase Silanol suppression strategy A->B C 3. Gradient Optimization Retention & resolution tuning B->C D 4. System Suitability (SST) USP <621> compliance C->D E 5. Method Validation ICH Q2(R2) lifecycle D->E

HPLC Method Development and Validation Workflow
Table 1: Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column End-capped C18, 150 x 4.6 mm, 3.5 µmShields residual silanols; 3.5 µm yields high theoretical plates.
Mobile Phase A 0.1% TFA in LC-MS grade WaterProtonates analyte/silanols; acts as an ion-pair.
Mobile Phase B 0.1% TFA in AcetonitrileLower viscosity and better UV transparency than Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 35 °CReduces solvent viscosity, improving mass transfer kinetics.
Detection UV at 210 nmCaptures π-π* transitions of the isolated 2,4-dimethylphenyl ring.
Injection Vol 10 µLPrevents column overloading and subsequent peak fronting.
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BElution Logic
0.0955High aqueous content to retain the polar amino alcohol.
2.0955Isocratic hold to stabilize baseline and elute void volume salts.
10.04060Linear ramp to elute the analyte and any hydrophobic impurities.
12.0595Column wash step to remove strongly retained matrix components.
12.1955Return to initial conditions.
17.0955Re-equilibration prior to the next injection.

Step-by-Step Execution Protocol

Step 1: Diluent and Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication or vacuum filtration (0.22 µm).

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Sample Diluent: Prepare a 95:5 (v/v) mixture of Water:Acetonitrile. Crucial Insight: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion.

Step 2: Standard Preparation
  • Accurately weigh 25.0 mg of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol hydrochloride reference standard into a 50 mL volumetric flask.

  • Add 30 mL of Sample Diluent and sonicate for 5 minutes until fully dissolved (the hydrochloride salt ensures rapid aqueous solubility).

  • Make up to volume with Sample Diluent to yield a stock solution of 500 µg/mL.

  • Dilute 5.0 mL of the stock solution into a 50 mL volumetric flask to achieve a final working standard concentration of 50 µg/mL.

Step 3: Chromatographic Execution
  • Purge the HPLC system lines with Mobile Phases A and B.

  • Equilibrate the column at initial gradient conditions (95% A / 5% B) for at least 20 column volumes until the baseline is stable.

  • Execute the System Suitability Test (SST) sequence prior to sample analysis.

System Suitability Testing (SST): The Self-Validating Mechanism

A method is only as reliable as its daily performance. USP <621> mandates System Suitability Testing to verify that the resolution and reproducibility of the chromatographic system are adequate for the analysis to be performed[2][3].

Table 3: SST Acceptance Criteria
ParameterAcceptance CriteriaImplication of Failure
Tailing Factor ( T ) ≤1.5 Indicates severe silanol interactions or column degradation.
Theoretical Plates ( N ) ≥5,000 Points to column voiding or poor packing integrity.
% RSD (Retention Time) ≤1.0% ( n=6 )Suggests pump malfunction or inadequate equilibration.
% RSD (Peak Area) ≤2.0% ( n=6 )Highlights autosampler precision issues or integration errors.

Method Validation Framework (ICH Q2(R2))

Following successful method development, the procedure must be validated according to the ICH Q2(R2) guidelines, officially adopted in November 2023. This updated framework emphasizes a lifecycle approach, integrating risk-based development data into the validation strategy[4][5].

Table 4: ICH Q2(R2) Validation Parameters for Quantitative Assay
Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).Peak purity angle < Purity threshold; No interfering peaks at the analyte RT.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target working concentration.Correlation coefficient ( R2 ) ≥0.999 ; y-intercept ≤2.0% of target response.
Accuracy Perform spike recovery at 80%, 100%, and 120% levels in triplicate ( n=9 total).Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision (Repeatability) Prepare and inject 6 independent sample preparations at 100% concentration.% RSD of the calculated assay value ≤2.0% .
Intermediate Precision Execute the repeatability protocol on a different day, by a different analyst, on a different LC system.Overall % RSD of all 12 preparations ≤2.0% .

Note: As per ICH Q2(R2), suitable data derived from development studies (ICH Q14) can be used to justify the robustness of the method and abbreviate certain validation testing if scientifically justified[5][6].

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Are You Sure You Understand USP <621>? | LCGC International. Chromatography Online.
  • Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk. Journal of Agricultural and Food Chemistry - ACS Publications.
  • USP 621 Key Requirements Explained. YouTube.
  • ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube.

Sources

Method

Application of 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride in pharmaceutical intermediate synthesis

Here is a comprehensive, scientifically grounded Application Note designed for researchers and drug development professionals. Executive Summary As modern pharmaceutical pipelines increasingly demand highly specific, met...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded Application Note designed for researchers and drug development professionals.

Executive Summary

As modern pharmaceutical pipelines increasingly demand highly specific, metabolically stable, and stereochemically pure active pharmaceutical ingredients (APIs), the selection of starting materials is paramount. 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol hydrochloride (and its enantiopure variants, such as the (2R)-isomer, CAS: 2349613-17-6[1]) has emerged as a premium chiral building block. Derived from 2,4-dimethylphenylalanine, this sterically hindered amino alcohol bridges the gap between traditional chiral auxiliaries and advanced peptidomimetic scaffolds, offering unique steric and electronic properties that solve critical challenges in both asymmetric catalysis and drug design[2].

Mechanistic Rationale: The 2,4-Dimethyl Advantage

The substitution pattern on the phenyl ring is not arbitrary; it is a calculated design choice that dictates the molecule's behavior in synthetic workflows and biological systems.

  • Steric Shielding & Rotamer Control: The methyl group at the ortho (2-) position acts as a steric bumper. In asymmetric synthesis, this restricts the free rotation of the aromatic ring around the Cβ​−Cγ​ bond. When converted into a chiral auxiliary (e.g., an oxazolidinone), this rigidity enforces a highly defined chiral pocket, dramatically improving facial selectivity during enolate alkylations compared to standard phenylalaninol.

  • Metabolic Stability in APIs: In clinical drug development, the para (4-) position of a phenyl ring is highly susceptible to cytochrome P450-mediated oxidation. The 4-methyl group effectively blocks this metabolic liability, extending the biological half-life of the resulting API[3].

  • Enhanced Lipophilicity: The dual methyl substitution increases the overall logP of the scaffold. This is critical for improving the membrane permeability and bioavailability of peptide-based drugs and transition-state isosteres[2].

Synthetic Workflow Visualization

G Start 2-Amino-3-(2,4-dimethylphenyl) propan-1-ol HCl Freebase Freebasing (NaOH) Liberates active amino alcohol Start->Freebase PathA Path A: Auxiliary Synthesis Freebase->PathA PathB Path B: API Synthesis Freebase->PathB Oxazolidinone Chiral Oxazolidinone (via Triphosgene) PathA->Oxazolidinone AsymSynth Asymmetric Alkylation (High Diastereoselectivity) Oxazolidinone->AsymSynth Peptidomimetic Peptidomimetic Scaffold (Amide Coupling) PathB->Peptidomimetic Receptor Target Receptor Modulation (Enhanced Stability) Peptidomimetic->Receptor

Synthetic workflow of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol in pharmaceutical applications.

Experimental Protocols

Protocol A: Synthesis of a Sterically Hindered Chiral Oxazolidinone

This protocol details the conversion of the hydrochloride salt into a highly selective Evans-type chiral auxiliary.

Causality & Self-Validation: The hydrochloride salt must first be neutralized to liberate the nucleophilic free amine. We utilize triphosgene over phosgene gas for safety and precise stoichiometric control. The slow addition of triphosgene at 0°C prevents the formation of undesirable urea oligomers.

  • Freebasing: Suspend 2-amino-3-(2,4-dimethylphenyl)propan-1-ol HCl (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and 1M aqueous NaOH (2.0 eq). Stir vigorously for 30 minutes.

    • Logic: The biphasic system immediately extracts the liberated free base into the organic layer, protecting it from aqueous degradation.

  • Phase Separation: Separate the organic layer, wash with saturated NaCl (brine), and dry over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure to yield the free amino alcohol.

  • Cyclization Setup: Dissolve the free amino alcohol in anhydrous DCM under an inert argon atmosphere. Add triethylamine (2.5 eq) and cool the reaction flask to 0°C using an ice bath.

  • Triphosgene Addition: Slowly add a solution of triphosgene (0.35 eq) in DCM dropwise over 1 hour.

  • Workup & Validation: Quench the reaction with saturated aqueous NH4​Cl . Extract with DCM.

    • Validation Check: The successful formation of the oxazolidinone is self-validated via FTIR (appearance of a strong carbamate C=O stretch at ~1750 cm⁻¹) and TLC (complete loss of the ninhydrin-active amine starting material).

Protocol B: Swern Oxidation to an α -Chiral Aldehyde for Peptidomimetics

Amino alcohols are frequently oxidized to aldehydes to serve as electrophiles in API synthesis (e.g., transition-state isosteres for protease inhibitors)[4].

Causality & Self-Validation: α -chiral aldehydes are notoriously prone to racemization via enolization. The Swern oxidation is specifically chosen for its ultra-low temperature conditions (-78°C), which lock the stereocenter in place during the transformation.

  • N-Protection: React the freebased amino alcohol with Boc2​O (1.1 eq) in THF to yield the N-Boc protected derivative.

  • Activation: In a flame-dried flask under argon, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM and cool to -78°C using a dry ice/acetone bath.

  • DMSO Addition: Add anhydrous DMSO (2.4 eq) dropwise to form the active alkoxysulfonium intermediate. Wait 15 minutes.

  • Alcohol Addition: Add the N-Boc amino alcohol (1.0 eq) dissolved in DCM dropwise, strictly maintaining the internal temperature below -65°C.

  • Base Quench: After 30 minutes, add triethylamine (5.0 eq) dropwise.

    • Logic: TEA deprotonates the intermediate to yield the aldehyde. The cryogenic temperature prevents the base from abstracting the sensitive α -proton, thus avoiding racemization.

  • Isolation: Warm to 0°C, quench with water, and extract. The resulting α -chiral aldehyde is highly reactive and should be used immediately in downstream reductive aminations.

Quantitative Data Summary

The following table summarizes the physicochemical and synthetic advantages of the 2,4-dimethylphenyl scaffold compared to standard phenylalaninol derivatives.

ParameterStandard Phenylalaninol2,4-Dimethylphenylalaninol
Steric Shielding (Rotamer Control) Low (Free rotation)High (Restricted rotation)
Metabolic Liability (Oxidation) High (Unblocked para position)Low (Blocked para position)
Typical Asymmetric Alkylation de 90 - 95%> 98%
Lipophilicity Contribution ( Δ logP) Baseline (~1.5)Enhanced (~2.3)
Aromatic Pi-Stacking Potential StandardEnhanced (Electron-rich ring)

References

Sources

Application

Application Notes &amp; Protocols: A Guide to In Vivo Dosing of 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL Hydrochloride in Murine Models

Disclaimer: As of the last update, 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride is a novel research compound with no established, publicly available in vivo dosing protocols. The following guide is therefore c...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the last update, 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride is a novel research compound with no established, publicly available in vivo dosing protocols. The following guide is therefore constructed based on established best practices for the preclinical evaluation of new chemical entities (NCEs) in murine models. All protocols must be adapted based on empirically determined properties of the compound (e.g., solubility, toxicity) and approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[1]

Introduction and Scientific Context

The evaluation of novel therapeutic candidates requires a systematic and rigorous approach to in vivo testing. 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride is an amino alcohol derivative whose biological activity is yet to be fully characterized. The structural similarity to other pharmacologically active agents suggests a potential for various biological effects, necessitating carefully designed animal studies to elucidate its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles.

This document serves as a foundational guide for researchers initiating in vivo studies with this compound in murine models. It provides a logical framework, from initial compound characterization and formulation development to detailed protocols for administration and the design of preliminary studies. The causality behind each step is explained to empower researchers to make informed decisions and ensure the generation of high-quality, reproducible data.

Compound Profile & Pre-formulation Analysis

Prior to any in vivo administration, a thorough characterization of the test article is mandatory.

  • Identity and Purity: Confirm the chemical identity and purity (ideally >95%) of 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride via analytical methods such as NMR, LC-MS, and HPLC.

  • Solubility Assessment: The hydrochloride salt form suggests potential aqueous solubility. However, this must be empirically determined. The primary goal is to develop a sterile, physiologically compatible formulation for administration.[2]

Protocol 2.1: Solubility Screening
  • Prepare a panel of pharmaceutically acceptable vehicles. (See Table 1 for examples).

  • Add a known amount of the compound (e.g., 1 mg) to a fixed volume (e.g., 100 µL) of each vehicle in a clear microcentrifuge tube.

  • Vortex vigorously for 2-5 minutes.

  • Visually inspect for dissolution. If dissolved, incrementally add more compound to determine the approximate saturation solubility.

  • If visual inspection is inconclusive, use methods like laser nephelometry for a more quantitative assessment.[3]

  • Document the highest concentration at which the compound remains fully dissolved. This will inform the maximum concentration for your dosing solution.

Table 1: Common Vehicles for In Vivo Murine Studies

Vehicle Category Example(s) Properties & Considerations
Aqueous 0.9% Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W) Ideal for water-soluble compounds. Should be sterile, isotonic, and at a physiological pH (6.8-7.2).[1][4]
Aqueous Suspensions 0.5% - 1% Carboxymethylcellulose (CMC), 0.5% Methylcellulose For insoluble compounds. Forms a uniform suspension to ensure consistent dosing. Requires constant agitation during administration.[5][6]

| Co-solvents / Surfactants | Polyethylene glycol 400 (PEG400), Propylene glycol (PG), DMSO, Solutol HS-15 | Used to solubilize lipophilic compounds. Must conduct a vehicle-only toxicity/tolerability study, as these can have their own biological effects.[3][5] Use the lowest concentration of co-solvent necessary. |

Formulation and Dose Preparation

The selection of a final formulation is a critical step that directly impacts drug exposure and animal welfare.

Vehicle Selection Decision Pathway

The choice of vehicle should follow a hierarchical approach, prioritizing animal safety and data integrity. Aqueous vehicles are preferred. Co-solvents should only be used when necessary and with appropriate vehicle controls.[5][6]

G start Start: Test solubility of Compound in 0.9% Saline soluble Is it soluble at required concentration? start->soluble aqueous_vehicle Use 0.9% Saline or PBS. Ensure pH is 6.8-7.2 and sterile filter. soluble->aqueous_vehicle Yes try_cosolvent Test solubility in aqueous solution with co-solvents (e.g., 5-10% DMSO, PEG400) soluble->try_cosolvent No cosolvent_soluble Is it soluble? try_cosolvent->cosolvent_soluble cosolvent_vehicle Use co-solvent system. CRITICAL: Run parallel vehicle-only control group. cosolvent_soluble->cosolvent_vehicle Yes suspension Prepare a micronized suspension (e.g., 0.5% CMC in water) cosolvent_soluble->suspension No suspension_stable Is suspension uniform and stable for dosing duration? suspension->suspension_stable suspension_vehicle Use suspension. Ensure continuous mixing during dosing. suspension_stable->suspension_vehicle Yes reformulate Re-evaluate formulation strategy. Consider alternative salt forms or formulation technologies. suspension_stable->reformulate No

Caption: Phased workflow for preclinical in vivo evaluation.

Protocol 5.1: Acute Single-Dose Tolerability Study
  • Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential acute toxicities.

  • Animal Groups: Use small groups of mice (e.g., n=3 per sex per dose level).

  • Dose Selection: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). Include a vehicle-only control group.

  • Administration: Administer a single dose via the chosen route (e.g., PO or IP).

  • Monitoring: Observe animals intensely for the first 4 hours, then periodically for up to 7-14 days. Record clinical signs (e.g., changes in posture, activity, breathing), body weight, and any mortality.

  • Endpoint: The MTD is typically defined as the highest dose that causes no more than a 10% reduction in body weight and no mortality or serious clinical signs.

Safety and Handling

As a novel compound, 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride should be handled as a potentially hazardous substance. [7]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves at all times. [8][9]* Handling: Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation. [8]* Spills: Absorb spills with an inert material (e.g., vermiculite) and place in a suitable container for disposal. * Disposal: Dispose of the compound and all contaminated materials according to institutional and local regulations for chemical waste.

References

  • Guidelines on Administration of Substances to Laboratory Animals. (n.d.). Research A-Z. Retrieved from [Link]

  • MSU IACUC. (n.d.). Guideline on Administration of Substances to Laboratory Animals (IG035). Retrieved from [Link]

  • West Virginia University IACUC. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. Retrieved from [Link]

  • University of Iowa IACUC. (n.d.). Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). Retrieved from [Link]

  • Washington State University IACUC. (2023, August 15). Guideline #10: Drug and Chemical Administration. Retrieved from [Link]

  • Fisher Scientific. (2008, February 25). Material Safety Data Sheet: Propylene glycol. Retrieved from [Link]

  • Gomes, P., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-26. Retrieved from [Link]

  • Gomes, P., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Retrieved from [Link]

  • Seltjon, D., et al. (2016). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PMC. Retrieved from [Link]

  • TCI EUROPE N.V. (2024, December 2). Safety Data Sheet: 2-Amino-1,3-propanediol. Retrieved from [Link]

  • Mavournin, K. H., et al. (1990). A comparison of intraperitoneal injection and oral gavage in the micronucleus test with mitomycin C in mice. Mutation Research Letters, 239(3), 187-191. Retrieved from [Link]

  • University of British Columbia Animal Care Committee. (2021, February 15). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]

  • University of Adelaide. (n.d.). LAB_021 Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Norwegian University of Science and Technology (NTNU). (n.d.). Guidelines for the administration of substances to rodents. Retrieved from [Link]

  • University of Iowa Animal Care and Use Committee. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of assay preparation and formulation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of assay preparation and formulation.

Working with 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride presents a classic paradox in drug development: it is an ionized salt (which implies high water solubility), yet it contains a highly lipophilic 2,4-dimethylphenyl moiety that strongly resists aqueous solvation. When the delicate balance between the hydrophilic protonated amine/hydroxyl headgroups and the hydrophobic aromatic tail is disrupted by your choice of media, precipitation occurs.

This guide provides field-proven, causally driven methodologies to diagnose and resolve these solubility issues.

Part 1: Diagnostic FAQs – Understanding the Causality of Precipitation

Q1: My compound is a hydrochloride salt. Why does it instantly precipitate when I dissolve it in Phosphate Buffered Saline (PBS) or normal saline?

The Causality: This is a textbook example of the Common Ion Effect . Standard PBS and normal saline contain high concentrations of chloride ions (~150 mM). Because the dissolution of an HCl salt is an equilibrium process ( ), introducing a massive excess of exogenous chloride forces the equilibrium to the left. This drastically reduces the apparent solubility of the API, leading to rapid crystallization. The Fix: Switch to a non-chloride buffer system, such as acetate or citrate, when working at high API concentrations.

Q2: The API dissolves perfectly in deionized water, but turns into a cloudy suspension when I adjust the pH to 7.4 for my cellular assays. What is happening?

The Causality: The pKa of the primary aliphatic amine in this molecule is approximately 9.0–9.5. When you adjust the pH to 7.4 (often by adding NaOH), you create localized pockets of high pH. This deprotonates the amine, converting the water-soluble salt into its free base form . Without the ionic charge, the molecule relies entirely on the propan-1-ol hydroxyl group for solvation, which is thermodynamically insufficient to mask the highly hydrophobic 2,4-dimethylphenyl ring. The Fix: If physiological pH is mandatory, you cannot rely on intrinsic aqueous solubility alone. You must employ a cosolvent or a complexing agent (see Part 3).

Q3: Even in pure water, dissolution takes hours. Is the compound degrading?

The Causality: Sluggish dissolution is rarely degradation; it is usually a function of high crystal lattice energy and poor particle wetting. The strong intermolecular hydrogen bonding between the hydroxyl and amine groups in the solid state makes it difficult for water molecules to penetrate and break the lattice. The Fix: Pre-wet the powder with a micro-volume of ethanol or DMSO before adding the bulk aqueous phase to break the surface tension and accelerate solvation.

Part 2: Strategic Troubleshooting Workflow

Before altering your formulation, follow this logical decision tree to identify the root cause of your solubility failure.

TroubleshootingWorkflow Start Solubility Issue: 2-Amino-3-(2,4-dimethylphenyl) propan-1-OL HCl CheckMedia Analyze Aqueous Media Start->CheckMedia IsSaline High [Cl-] Concentration? (e.g., PBS, Saline) CheckMedia->IsSaline IsBasic pH Adjusted > 7.0? CheckMedia->IsBasic CommonIon Common Ion Effect Precipitates HCl Salt IsSaline->CommonIon Yes SwitchBuffer Protocol: Use Non-Chloride Buffer (Acetate/Phosphate) CommonIon->SwitchBuffer FreeBase Free Base Precipitation (Lipophilic) IsBasic->FreeBase Yes AdjustPH Protocol: Maintain pH < 6.0 or Add Cosolvent FreeBase->AdjustPH

Workflow for diagnosing and resolving aqueous solubility issues of amine hydrochloride salts.

Part 3: Quantitative Solubilization Strategies

When intrinsic solubility is insufficient for your target concentration, you must alter the thermodynamic environment of the solvent. Below is a summary of the physicochemical parameters of common solubilizing agents used for lipophilic amines.

Table 1: Physicochemical Parameters of Solubilizing Agents
Solubilizing AgentClassificationDielectric Constant (ε)Typical Solubilization Power (σ)Primary Mechanism of Action
Pure Water Aqueous Baseline78.4N/AIon-dipole hydration of protonated amine
Ethanol Cosolvent24.32.0 - 3.5Bulk polarity reduction; disrupts water network
Propylene Glycol Cosolvent32.11.5 - 2.5Log-linear solubilization via dielectric shift
HP-β-Cyclodextrin Complexing AgentN/AN/AThermodynamic inclusion of the 2,4-dimethylphenyl ring
Methodology A: Cosolvent Addition via the Yalkowsky Model

For in vitro assays where low concentrations of organic solvents are tolerated, cosolvency is the most predictable approach. We utilize the [1], which dictates that the logarithmic solubility of a drug increases linearly with the volume fraction of the cosolvent.

YalkowskyModel LogLinear Yalkowsky Log-Linear Solubilization Model Eq log Sm = log Sw + σ * f LogLinear->Eq Sw Sw: Intrinsic Aqueous Solubility Eq->Sw Sigma σ: Solubilization Power (Cosolvent & Solute logP) Eq->Sigma f f: Cosolvent Volume Fraction Eq->f

Logical relationships in the Yalkowsky log-linear cosolvent solubilization model.

Self-Validating Protocol: Cosolvent Preparation Causality Note: We dissolve the API in the neat organic phase first. Adding organic solvent to an already-precipitated aqueous suspension requires overcoming massive crystal lattice energy, which is kinetically slow. Dissolving in the organic phase first utilizes the solvent's low dielectric constant to rapidly solvate the lipophilic ring.

  • Calculate: Determine your target concentration ( Sm​ ). Using the Yalkowsky equation, calculate the required volume fraction ( f ) of Propylene Glycol (PG) or Ethanol needed to reach this solubility.

  • Weigh: Accurately weigh the 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL HCl powder.

  • Primary Solvation: Add the calculated volume of neat cosolvent (e.g., 100% PG) directly to the dry powder. Vortex for 60 seconds until a clear, concentrated stock is formed.

  • Aqueous Dilution: Place the vial on a magnetic stirrer at 400 RPM. Dropwise, add the aqueous buffer (pH < 7.0 preferred) to the organic stock. Continuous shear prevents localized supersaturation and micro-precipitation.

  • System Validation (Tyndall Test): Shine a 5mW red or green laser pointer horizontally through the vial in a dark room.

    • Pass: The laser beam is invisible as it passes through the liquid (true thermodynamic solution).

    • Fail: A visible, glowing beam appears (Tyndall scattering), indicating sub-visible colloidal precipitation. If this occurs, increase the cosolvent fraction ( f ) by 5%.

Methodology B: Inclusion Complexation with Cyclodextrins

If your downstream application (e.g., in vivo dosing or sensitive cell cultures) cannot tolerate organic cosolvents, [2] is the superior alternative. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity perfectly sized to encapsulate the problematic 2,4-dimethylphenyl ring, effectively masking its lipophilicity from the aqueous bulk media.

Self-Validating Protocol: HP-β-CD Complexation

  • Prepare Host Solution: Dissolve HP-β-CD in deionized water to create a 15% (w/v) stock solution. Stir until completely transparent.

  • API Addition: Add the 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL HCl powder to the cyclodextrin solution.

  • Thermodynamic Equilibration: Complexation is not instantaneous; it requires conformational alignment. Seal the vial and stir continuously at 30°C for a minimum of 18 hours.

  • System Validation (Filtration & Quantitation):

    • Extract a 1 mL aliquot and pass it through a 0.22 µm Polyethersulfone (PES) syringe filter to strip away any uncomplexed, suspended API.

    • Quantify the API concentration in the filtrate via HPLC-UV against a standard curve.

    • Validation Check: If the measured concentration matches your theoretical input concentration, 100% inclusion complexation has been achieved. If it is lower, the API has exceeded the binding capacity of the cyclodextrin, and the HP-β-CD concentration must be increased.

References

  • Millard J, Alvarez-Núñez F, Yalkowsky S. "Solubilization by Cosolvents. Establishing Useful Constants for the Log-Linear Model." International Journal of Pharmaceutics. 2002. Available at:[Link]

  • "Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs)." American Pharmaceutical Review. 2010. Available at:[Link]

Sources

Optimization

Technical Support Center: Yield Optimization for 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL Hydrochloride

Welcome to the Technical Support Center. The extraction and isolation of aryl-substituted amino alcohols, such as 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL, present unique challenges due to their amphoteric nature and th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The extraction and isolation of aryl-substituted amino alcohols, such as 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL, present unique challenges due to their amphoteric nature and the high water solubility of their protonated states. This guide provides field-proven troubleshooting strategies, quantitative parameters, and self-validating protocols to maximize the yield and purity of the final hydrochloride salt.

Section 1: Troubleshooting & FAQs

Phase 1: Free Base Extraction (Liquid-Liquid Partitioning)

Q: Why is my extraction yield of the free base so low even after multiple organic washes? A: The most common cause of poor partitioning is insufficient basification of the aqueous layer. The conjugate acid of phenylalaninol derivatives typically has a pKa ranging from 9.4 to 9.8 . According to the Henderson-Hasselbalch equation, to ensure >99% of the compound is in the organic-soluble free base form, the pH of the aqueous phase must be driven at least 1.5 to 2 units above the pKa. If your pH is only 9.0, nearly 50% of your target compound remains water-soluble. Always adjust the aqueous phase to pH > 11.0 using 20% NaOH before extraction .

Q: Which organic solvent should I use to maximize the partition coefficient? A: While dichloromethane (DCM) is commonly used, Ethyl Acetate (EtOAc) is vastly superior for this specific compound. The 2,4-dimethylphenyl ring provides lipophilicity, but the primary amine and hydroxyl group strongly hydrogen-bond with water. EtOAc acts as a hydrogen-bond acceptor, significantly improving the partition coefficient of the free base compared to non-polar solvents like hexane or purely halogenated solvents.

Phase 2: Hydrochloride Salt Formation

Q: My salt is "oiling out" (forming a sticky syrup) instead of crystallizing. What went wrong? A: "Oiling out" occurs when water is introduced during the salt formation step, or when the reaction temperature is too high. Amino alcohol hydrochlorides are highly hygroscopic. If you use aqueous hydrochloric acid (e.g., 37% HCl), the introduced water will solubilize the newly formed salt, preventing crystallization and creating a biphasic oil . Solution: You must strictly use anhydrous HCl dissolved in a polar protic solvent (such as 2M HCl in Isopropanol or Diethyl Ether) and maintain the reaction vessel at 0–5°C to manage the exothermic protonation.

Phase 3: Crystallization & Recovery

Q: What is the optimal solvent system for crystallizing the hydrochloride salt? A: A binary solvent/anti-solvent system is required. The hydrochloride salt is highly soluble in methanol and moderately soluble in isopropanol (IPA), but completely insoluble in diethyl ether or aliphatic hydrocarbons. The optimal method is to dissolve the crude salt in a minimum volume of warm IPA and slowly titrate in diethyl ether until the cloud point is reached, followed by slow cooling .

Section 2: Quantitative Data & Process Parameters

Table 1: Solvent Selection Matrix for Free Base Extraction
SolventPolarity IndexPartition EfficiencyEmulsion RiskRecommendation
Ethyl Acetate 4.4HighLowOptimal - Excellent recovery, easy to dry.
Dichloromethane 3.1ModerateHighAcceptable - Prone to trapping aqueous droplets.
n-Butanol 4.0HighModerateSituational - Hard to evaporate (BP 117°C).
Diethyl Ether 2.8LowLowNot Recommended - Poor solubility for amino alcohols.
Table 2: Anti-Solvent Crystallization Parameters
ParameterTarget ValueMechanistic Purpose
Primary Solvent Isopropanol (IPA)Solubilizes the HCl salt at elevated temperatures (40-50°C).
Anti-Solvent Diethyl EtherDrastically reduces dielectric constant, forcing precipitation.
Cooling Rate 0.5°C / minutePrevents occlusion of organic impurities within the crystal lattice.
Final Temperature 0 to 5°CMinimizes solubility of the salt in the mother liquor.

Section 3: Process Visualizations

Mechanism N1 pH < 9.0 Protonated State Highly Water Soluble N2 pH > 11.0 Free Base State Organic Soluble N1->N2 Strong Base Deprotonation N3 Anhydrous HCl Hydrochloride Salt Insoluble in Ether N2->N3 HCl in IPA Precipitation

Mechanistic pathway of pH-dependent phase distribution and salt precipitation.

Workflow A 1. Aqueous Reaction Mixture (Protonated Amine) B 2. Basification (pH > 11) Add 20% NaOH A->B C 3. Liquid-Liquid Extraction (Ethyl Acetate) B->C D 4. Organic Phase (Free Base) C->D Extract E 5. Drying (Anhydrous MgSO4) D->E F 6. Salt Formation (0-5°C) Add Anhydrous HCl in IPA E->F Filter G 7. Anti-Solvent Crystallization (Add Diethyl Ether) F->G H 8. Pure Target Compound (Crystals) G->H Filter & Dry

Experimental workflow for extraction and crystallization of the target compound.

Section 4: Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system , meaning each critical phase contains a verification step to ensure the chemistry is proceeding correctly before moving forward.

Step 1: Basification of the Aqueous Matrix
  • Transfer the crude aqueous reaction mixture containing the protonated 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL to a jacketed reactor or ice bath.

  • Slowly add a 20% (w/v) NaOH solution dropwise while maintaining vigorous stirring. Keep the internal temperature below 25°C to prevent thermal degradation.

  • Validation Check: Stop stirring and allow the layers to settle momentarily. Dip a glass rod into the aqueous layer and spot it onto high-range pH paper. The pH must read ≥ 11.0. If it is lower, continue adding NaOH.

Step 2: Liquid-Liquid Extraction
  • Add a volume of Ethyl Acetate (EtOAc) equal to 50% of the aqueous volume.

  • Agitate vigorously for 5 minutes, then allow the phases to separate completely.

  • Validation Check: To confirm phase identity, drop 1 mL of water into the separatory funnel. Watch where the droplets travel; they will pass through the top organic layer and merge with the bottom aqueous layer.

  • Collect the upper EtOAc layer. Repeat the extraction twice more with fresh EtOAc to ensure quantitative recovery.

Step 3: Drying the Organic Phase
  • Combine all EtOAc extracts and add anhydrous Magnesium Sulfate (MgSO₄) (approx. 10g per 100mL of solvent).

  • Swirl the flask for 10 minutes.

  • Validation Check: The MgSO₄ should flow freely like fine sand when the flask is swirled. If it clumps heavily or sticks to the glass, water is still present; add more MgSO₄ until free-flowing powder is observed.

  • Filter the mixture through a fritted funnel to remove the drying agent.

Step 4: Anhydrous Salt Formation
  • Transfer the dried EtOAc solution to a round-bottom flask equipped with a magnetic stirrer and place it in an ice-water bath (0–5°C).

  • Slowly add 1.1 molar equivalents of 2M Anhydrous HCl in Isopropanol dropwise.

  • Validation Check: A white precipitate or thick cloudiness should form immediately upon contact. If the solution turns into a biphasic syrup, water contamination has occurred.

Step 5: Anti-Solvent Crystallization
  • If the salt precipitated prematurely, warm the flask gently to 40°C until the solution becomes clear.

  • Remove from heat and slowly add Diethyl Ether dropwise until the solution reaches the "cloud point" (a faint, persistent turbidity that does not disappear upon swirling).

  • Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator overnight to maximize crystal growth.

  • Filter the resulting white crystalline solid under vacuum, wash with cold Diethyl Ether, and dry under high vacuum to constant weight.

References

  • ModelSEED Database. "Compound: cpd26152 (phenylalaninol, 4) - pKa and Chemical Properties." ModelSEED. Available at:[Link]

  • Canadian Science Publishing. "A New General Synthesis of 2-Amino Alcohols." Canadian Journal of Chemistry. Available at:[Link]

Troubleshooting

Improving enantiomeric excess in 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride crystallization

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the enantiomeric excess (e.e.) of 2-Amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the enantiomeric excess (e.e.) of 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride during crystallization. This document moves beyond standard protocols to explain the underlying principles governing chiral resolution, enabling you to make informed decisions to optimize your crystallization process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the crystallization process in a question-and-answer format.

Q1: My final crystalline product has a low enantiomeric excess. What are the primary factors I should investigate?

A1: Achieving high enantiomeric excess is a multifactorial challenge. If your e.e. is lower than expected, a systematic approach to troubleshooting is crucial.[1] Begin by considering the following key areas:

  • Supersaturation Control: The degree of supersaturation is a critical parameter.[2] High supersaturation can lead to rapid, uncontrolled nucleation of both enantiomers, thereby reducing the enantiomeric excess of the crystalline product.

  • Cooling Rate: A fast cooling rate can increase the number of nucleation sites and trap impurities, including the undesired enantiomer, within the crystal lattice.[3][4] Slower cooling generally allows for more selective crystallization and the formation of larger, purer crystals.[3][5]

  • Solvent System: The choice of solvent significantly impacts solubility and the metastable zone width, both of which are crucial for effective chiral resolution.[1][6] The solvent can influence the formation of diastereomeric interactions in solution, which may be beneficial or detrimental to the separation.[7]

  • Seeding Strategy: The quality, quantity, and timing of seed crystal addition are paramount for controlling the crystallization process and achieving high enantiomeric purity.[5]

  • Presence of Impurities: Chemical impurities can interfere with crystal growth and nucleation, sometimes acting as templates for the crystallization of the undesired enantiomer.[1]

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions regarding the crystallization of chiral compounds.

What is crystallization-induced asymmetric transformation (CIAT) and can it be applied here?

Crystallization-induced asymmetric transformation is a powerful technique to obtain a high yield of a single enantiomer from a racemic mixture.[8][9] It combines the selective crystallization of one diastereomer with the in-situ racemization or epimerization of the undesired diastereomer in solution.[9][10] For this to be effective with 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride, a resolving agent would be used to form diastereomeric salts. The key is to find conditions under which the undesired diastereomer in solution can readily convert to the desired diastereomer, which then crystallizes out, driving the equilibrium towards the formation of the desired solid-state enantiomer.[9]

How do I choose the optimal solvent for my crystallization?

The ideal solvent system should exhibit a significant difference in solubility between the desired enantiomer (or its diastereomeric salt) and the racemate at the crystallization temperature. Key considerations include:

  • Solubility Profile: The solvent should provide moderate solubility for the compound, allowing for a sufficiently wide metastable zone to control nucleation.

  • Solvent-Solute Interactions: The solvent can influence the crystal habit and the kinetics of nucleation and growth.[6] Sometimes, a mixture of solvents can provide the optimal balance of properties.

  • Safety and Environmental Impact: Practical considerations such as toxicity, flammability, and environmental impact are also crucial in a drug development setting.

What analytical methods are best for determining the enantiomeric excess of my product?

Several analytical techniques can be employed to accurately determine the enantiomeric excess. The choice often depends on the sample matrix, required sensitivity, and available instrumentation.[11]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. It involves using a chiral stationary phase to separate the enantiomers, allowing for their quantification.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), it is possible to create diastereomeric environments that result in distinct signals for each enantiomer in the NMR spectrum, allowing for integration and calculation of the e.e.[11][12][13]

  • Fluorescence-Based Assays: These methods offer high-throughput screening capabilities and are based on the formation of fluorescent diastereomeric complexes.[14][15]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments aimed at improving enantiomeric excess.

Protocol 1: Controlled Cooling Crystallization

This protocol focuses on optimizing the cooling rate to enhance enantiomeric purity.

  • Dissolution: Dissolve the crude 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride in the chosen solvent system at a temperature approximately 5-10 °C above its saturation point to ensure complete dissolution.[5]

  • Equilibration: Cool the solution to a temperature just above the saturation point and hold for a period to ensure thermal equilibrium.

  • Seeding (Optional but Recommended): If using seed crystals, add a small quantity of high-purity crystals of the desired enantiomer. This provides a template for controlled crystal growth.[5][16]

  • Controlled Cooling: Initiate a slow, linear cooling profile. A typical starting point would be a cooling rate of 5-10 °C per hour.[5] Slower rates often lead to better purity.[3][17]

  • Isolation: Once the target temperature is reached, hold for a period to allow for maximum crystal growth. Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Analysis: Determine the enantiomeric excess of the crystals using a validated analytical method such as chiral HPLC.[11]

Protocol 2: Preferential Crystallization

This method is applicable if the racemate forms a conglomerate and aims to selectively crystallize one enantiomer from a supersaturated racemic solution.[16]

  • Prepare a Supersaturated Racemic Solution: Dissolve the racemic 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride in a suitable solvent at an elevated temperature and then cool it to the desired crystallization temperature to create a supersaturated solution.[16]

  • Seeding: Introduce a small amount of pure seed crystals of the desired enantiomer into the supersaturated solution.[16][18]

  • Controlled Agitation: Gently agitate the mixture to keep the seed crystals suspended and facilitate uniform growth.

  • Monitoring: Monitor the crystallization process, for instance, by measuring the optical rotation of the solution. The crystallization should be stopped before the spontaneous nucleation of the counter-enantiomer occurs.

  • Isolation and Analysis: Quickly filter the crystals, wash with a cold solvent, and dry. Analyze the enantiomeric excess.

Data Presentation

The following table illustrates the hypothetical effect of cooling rate on the enantiomeric excess and yield of the final product.

Cooling Rate (°C/hour)Enantiomeric Excess (e.e. %)Yield (%)Crystal Size
40 (Fast)7590Small, needle-like
20 (Moderate)9285Medium, prismatic
5 (Slow)9880Large, well-defined

This data is illustrative and will vary depending on the specific solvent system and concentration. A slower cooling rate generally leads to higher purity but may result in a slightly lower yield due to increased solubility at the final temperature.[4]

Visualizations

Troubleshooting Workflow for Low Enantiomeric Excess

Troubleshooting_Workflow Start Low Enantiomeric Excess Observed Check_Purity Verify Purity of Starting Material & Solvents Start->Check_Purity Impure Impure Check_Purity->Impure Purify Re-purify Materials Impure->Purify Yes Pure Pure Impure->Pure No Purify->Check_Purity Evaluate_Process Evaluate Crystallization Parameters Pure->Evaluate_Process Cooling_Rate Is Cooling Rate Too Fast? Evaluate_Process->Cooling_Rate Slow_Cooling Decrease Cooling Rate Cooling_Rate->Slow_Cooling Yes Supersaturation Is Supersaturation Too High? Cooling_Rate->Supersaturation No Success High Enantiomeric Excess Achieved Slow_Cooling->Success Lower_Supersaturation Lower Initial Concentration or Use Anti-solvent Addition Supersaturation->Lower_Supersaturation Yes Solvent_Screen Is Solvent System Optimal? Supersaturation->Solvent_Screen No Lower_Supersaturation->Success Screen_Solvents Screen Alternative Solvents/Mixtures Solvent_Screen->Screen_Solvents No Seeding_Issue Was Seeding Effective? Solvent_Screen->Seeding_Issue Yes Screen_Solvents->Success Optimize_Seeding Optimize Seed Loading and Addition Point Seeding_Issue->Optimize_Seeding No Seeding_Issue->Success Yes Optimize_Seeding->Success

Caption: A decision tree for troubleshooting low enantiomeric excess.

Conceptual Workflow for Preferential Crystallization

Preferential_Crystallization Start Prepare Supersaturated Racemic Solution Seed Introduce Seed Crystals of Desired Enantiomer Start->Seed Growth Controlled Crystal Growth of Desired Enantiomer Seed->Growth Monitor Monitor Solution Concentration/Optical Rotation Growth->Monitor Stop_Condition Stop Before Nucleation of Counter-Enantiomer Monitor->Stop_Condition Isolate Isolate Enantiomerically Enriched Crystals Stop_Condition->Isolate Yes Mother_Liquor Mother Liquor Enriched in Counter-Enantiomer Isolate->Mother_Liquor

Caption: A simplified workflow for preferential crystallization.

References

  • Anisimov, A. et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. Available at: [Link]

  • Peel, A. J. et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Royal Society of Chemistry. Available at: [Link]

  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?. Available at: [Link]

  • Nagy, Z. K. et al. (2016). Process Parameters in the Purification of Curcumin by Cooling Crystallization. ACS Publications. Available at: [Link]

  • Feng, Y. et al. (n.d.). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Royal Society of Chemistry. Available at: [Link]

  • Lorenz, H. et al. (2008). Potential of Chiral Solvents for Enantioselective Crystallization. 1. Evaluation of Thermodynamic Effects. ACS Publications. Available at: [Link]

  • Sun, N. et al. (2007). Degree of Supersaturation-Regulated Chiral Symmetry Breaking in One Crystal. ACS Publications. Available at: [Link]

  • Toda, F. et al. (n.d.). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ. ScienceDirect. Available at: [Link]

  • ResearchGate. (n.d.). Effect of cooling rate on the purity and yield of the coarse crystal. Available at: [Link]

  • MDPI. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Available at: [Link]

  • Italian Association of Chemical Engineering. (2018). Influence of Cooling Rate on Crystallization of Borax in Stirred Batch Crystallizer. Available at: [Link]

  • Rasmuson, Å. C. et al. (2004). Influence of Solvent and the Operating Conditions on the Crystallization of Racemic Mandelic Acid. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Chiral crystallisation: Increased enantiomeric excess using a crystal chemistry and phase equilibrium approach to process design. Available at: [Link]

  • ter Horst, J. H. et al. (2019). Resolution Control in a Continuous Preferential Crystallization Process. ACS Publications. Available at: [Link]

  • Hisaki, I. et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Royal Society of Chemistry. Available at: [Link]

  • Seidel-Morgenstern, A. (2020). CHAPTER 12: Continuous Enantioselective Crystallization of Chiral Compounds. Royal Society of Chemistry. Available at: [Link]

  • van der Meijden, M. et al. (n.d.). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. PMC. Available at: [Link]

  • University of Strathclyde. (2021). Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies. Available at: [Link]

  • ResearchGate. (2020). crystallization‐induced asymmetric transformation. Available at: [Link]

  • Li, Y. et al. (2008). Enantioenrichment by Crystallization. ACS Publications. Available at: [Link]

  • APC. (2021). Optimization of an Enantioselective Crystallization. Available at: [Link]

  • ResearchGate. (n.d.). Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. Available at: [Link]

  • PMC. (n.d.). Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. Available at: [Link]

  • Acta Naturae. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Available at: [Link]

  • MDPI. (2023). Preferential Enrichment of Enantiomer from Amino Acid Schiff Bases by Coordination Interaction and Crystallization. Available at: [Link]

  • PMC. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Racemic D,L-asparagine causes enantiomeric excess of other coexisting. Available at: [Link]

  • PubMed. (2004). Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. Available at: [Link]

  • Aikawa Laboratory. (n.d.). Publications. Available at: [Link]

  • Chiba University. (n.d.). 最近の研究業績. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. Available at: [Link]

  • PubMed. (2005). Amino Acid esters prevent thermal inactivation and aggregation of lysozyme. Available at: [Link]

  • JAIST. (n.d.). Biophysical Journal誌に時間分解蛍光解析の論文掲載決定!. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol HCl Workflows

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers handling 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers handling 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol hydrochloride . This molecule presents a unique "perfect storm" of synthetic challenges, requiring precise chemoselectivity and strategic circumvention of steric bulk.

Here, we bridge the gap between theoretical organic chemistry and benchtop execution, providing you with field-proven, self-validating protocols.

System Analysis: The Steric Topography

Before attempting any functionalization, we must understand the causality of the molecule's resistance to standard coupling conditions:

  • The Ortho-Effect: The methyl group at the 2-position of the phenyl ring restricts the rotation of the C3-Aryl bond. This forces the bulky 2,4-dimethylphenyl ring to project its electron density and physical mass directly over the C2 chiral center (bearing the amine) and the C1 primary alcohol.

  • Bifunctional Competition: The presence of both a primary amine and a primary alcohol requires strict chemoselectivity. When steric bulk increases the activation energy of the desired pathway, side reactions (like N,O-diacylation) become kinetically competitive.

  • The Salt Penalty: Supplied as a hydrochloride salt, the primary amine is locked in a non-nucleophilic ammonium state. Relying on weak bases or highly nucleophilic bases (like Triethylamine) can lead to incomplete freebasing or reagent degradation.

Workflow Start 2-Amino-3-(2,4-dimethylphenyl) propan-1-ol HCl Base Neutralization (DIPEA) Liberate Free Nucleophiles Start->Base Decision Target Reaction? Base->Decision N_Acyl N-Acylation (Amide) Decision->N_Acyl Primary Amine O_Acyl O-Acylation (Ester) Decision->O_Acyl Primary Alcohol N_Sol COMU/Oxyma or Acyl Fluoride Protocol N_Acyl->N_Sol Overcome Steric Clash O_Sol Protect Amine (Boc) -> Yamaguchi Esterification O_Acyl->O_Sol Prevent N-Acylation

Caption: Workflow for chemoselective activation and steric circumvention.

Module 1: N-Acylation (Amide Bond Formation) in the Steric Shadow

Q: My standard EDC/HOBt coupling is yielding less than 20% product. Why is this failing? A: Standard carbodiimide couplings form an OBt active ester. The transition state requires the incoming amine to approach the carbonyl carbon at the Bürgi-Dunitz angle (approx. 107°). The ortho-methyl group of your substrate physically blocks this trajectory 1. To overcome this, you must abandon bulky intermediates and use a coupling agent that forms a smaller, more electrophilic species.

Q: How do I choose the right activation strategy for this hindered amine? A: For moderate-to-severe hindrance, COMU (a uronium salt based on Oxyma) is highly effective because the Oxyma leaving group is less sterically demanding than HOBt. For extreme cases (e.g., coupling to an α,α -disubstituted amino acid), in situ acyl fluoride generation is the gold standard. The fluorine atom is exceptionally small, minimizing steric clash during nucleophilic attack 2.

Quantitative Comparison of Coupling Reagents
Coupling ReagentActive IntermediateRelative Steric BulkTypical Yield (Hindered Amines)Byproduct Removal
EDC / HOBt OBt EsterHigh< 20%Aqueous Wash
HATU OAt EsterMedium40 - 60%Chromatography
COMU Oxyma EsterLow75 - 90%Aqueous Wash (Water soluble)
Acyl Fluoride Acyl FluorideVery Low> 90%Evaporation / Wash
Protocol 1: High-Efficiency Amide Coupling using COMU

This protocol utilizes a pre-activation strategy to ensure the carboxylic acid is fully activated before encountering the hindered amine.

  • Freebasing the Amine: In a dry flask under N₂, dissolve 1.0 eq of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol HCl in anhydrous DMF (0.1 M). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes. Self-Validation: The solution should become completely homogeneous, indicating successful neutralization.

  • Pre-Activation: In a separate vial, dissolve 1.2 eq of the carboxylic acid and 1.2 eq of COMU in anhydrous DMF. Add 1.2 eq of DIPEA.

  • Activation Check: Vortex the activation vial. Self-Validation: The solution will shift from colorless to a distinct yellow/orange, visually confirming the formation of the Oxyma active ester. Allow to activate for 5 minutes.

  • Coupling: Transfer the activated acid solution dropwise to the freebased amine solution.

  • Incubation: Stir at room temperature for 4-12 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The COMU byproducts are highly water-soluble and will partition into the aqueous layer.

Module 2: O-Acylation (Esterification) of the Primary Alcohol

Q: I want to esterify the C1 alcohol, but I keep getting N-acylation. How do I achieve chemoselectivity? A: Amines are inherently more nucleophilic than alcohols. You cannot selectively O-acylate this molecule without first protecting the C2 amine (e.g., via Boc anhydride). Once the amine is masked as a carbamate, the C1 alcohol becomes the primary nucleophile.

Q: Even with the amine protected, standard Steglich (DCC/DMAP) conditions are stalling. What is the solution? A: The C1 alcohol is adjacent to the bulky C2 chiral center. In Steglich esterifications, if the alcohol attack is slow due to steric hindrance, the O-acylisourea intermediate undergoes a detrimental 1,3-rearrangement into an inert N-acylurea 3. The Yamaguchi Esterification is the definitive solution here 4.

Yamaguchi Acid Carboxylic Acid + TCBC + DIPEA Anhydride Mixed Anhydride (Sterically Shielded) Acid->Anhydride -HCl Active Acyl-Pyridinium Intermediate Anhydride->Active DMAP Attack DMAP DMAP Catalyst DMAP->Active Product Ester Product + Trichlorobenzoate Active->Product Nucleophilic Substitution Alcohol Hindered Alcohol Substrate Alcohol->Product

Caption: Mechanistic pathway of the Yamaguchi esterification for hindered alcohols.

Protocol 2: Yamaguchi Esterification for Hindered Alcohols

This protocol utilizes 2,4,6-trichlorobenzoyl chloride (TCBC). The extreme steric bulk of the trichlorophenyl ring prevents the alcohol from attacking the wrong carbonyl.

  • Anhydride Formation: Dissolve 1.2 eq of the carboxylic acid and 1.5 eq of DIPEA in anhydrous Toluene or THF. Dropwise add 1.2 eq of TCBC. Stir for 30 minutes at room temperature.

  • Validation Check: Spot the reaction on a TLC plate. The starting carboxylic acid should be completely consumed, replaced by a higher-Rf spot (the mixed anhydride). If unreacted acid remains, verify the anhydrous state of your solvents.

  • Esterification: To the mixed anhydride solution, add 1.0 eq of the N-protected 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol, followed immediately by 2.0 eq of DMAP (dissolved in a minimum amount of solvent).

  • Reaction: Stir at room temperature. If TLC indicates a stalled reaction after 2 hours, gently heat to 40°C. The highly electrophilic acyl-pyridinium intermediate will force the esterification to completion.

  • Workup: Dilute with EtOAc, wash sequentially with saturated aqueous NH₄Cl, water, and brine. Dry over Na₂SO₄ and purify via silica gel chromatography.

References

  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Available at:[Link]

  • RSC Advances (The Royal Society of Chemistry). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at:[Link]

Sources

Troubleshooting

Optimizing mobile phase for LC-MS analysis of 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride

Topic: Optimizing Mobile Phase for LC-MS Analysis of 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions for de...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Mobile Phase for LC-MS Analysis of 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride

This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions for developing a robust LC-MS method for 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride. As a polar, basic compound, this analyte presents common chromatographic challenges that this guide will help you navigate.

Section 1: Foundational Principles & Initial Method Setup

This section addresses the core chemical properties of the analyte and how they dictate our initial strategic choices for method development.

Q1: What are the key physicochemical properties of 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride that influence LC-MS analysis?

Understanding the analyte's structure is the first step. It is an amino alcohol, which means it has both a basic primary amine (-NH₂) group and a polar hydroxyl (-OH) group.[1] The 2,4-dimethylphenyl group adds significant non-polar character. As a hydrochloride salt, it is readily soluble in polar solvents like water and methanol.

  • Basicity (pKa): The primary amine group is basic, with an estimated pKa around 9-10. This means that at pH values two units below its pKa (i.e., below pH 7-8), the amine will be predominantly in its protonated, cationic form (R-NH₃⁺).

  • Polarity (logP): The combination of the polar amine and alcohol groups with the non-polar dimethylphenyl ring results in a moderately polar molecule. The predicted XLogP3 for a similar structure is around 0.9, indicating some hydrophobicity but overall significant polarity.[2]

These properties are critical: the basicity dictates how mobile phase pH will affect retention and peak shape, while the polarity determines the initial choice of chromatographic mode (Reversed-Phase vs. HILIC).

Q2: How do these properties affect its behavior in Reversed-Phase Liquid Chromatography (RPLC)?

In RPLC, which uses a non-polar stationary phase (like C18) and a polar mobile phase, the analyte's charge state is paramount.

  • At Low pH (e.g., pH 2-4): The analyte is fully protonated (R-NH₃⁺). This makes it highly polar and results in weak retention on a C18 column.[3] However, this charged state is ideal for positive mode electrospray ionization (ESI+), leading to high MS sensitivity.[4] The primary challenge at low pH is often severe peak tailing . This occurs because the positively charged analyte interacts electrostatically with negatively charged residual silanol groups (-SiO⁻) on the silica-based column packing material.[5]

  • At High pH (e.g., pH 9-11): The analyte is in its neutral, uncharged form (R-NH₂). This makes it less polar and significantly increases its retention on a C18 column.[6] This can also improve peak shape by eliminating the ionic interactions with silanols. While it may seem counterintuitive for ESI+, good sensitivity for basic compounds at high pH is well-documented.[6]

Q3: What is a recommended starting point for column and mobile phase?

A pragmatic starting point balances good chromatography with robust MS detection.

  • Column: A modern, high-purity, end-capped C18 column (e.g., 100 mm x 2.1 mm, <3 µm particle size) is a reliable choice. These columns have a lower concentration of residual silanols, which helps minimize peak tailing.[5]

  • Mobile Phase A (Aqueous): Water with 0.1% Formic Acid (pH ~2.7)

  • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid

  • Gradient: A generic scouting gradient, such as 5% to 95% B over 10 minutes, is suitable for initial runs.

  • Detection: ESI Positive (ESI+) mode. The low pH mobile phase ensures the analyte is protonated and readily detectable.

This starting point prioritizes achieving a good MS signal and assessing the compound's general retention behavior. The subsequent steps will focus on optimizing retention time and peak shape.

Section 2: Strategic Mobile Phase Optimization

Once initial conditions are established, the next step is to refine the mobile phase to achieve optimal retention, peak shape, and sensitivity.

Q4: My analyte has poor retention time (< 2 minutes) with a standard C18 column and formic acid mobile phase. How can I increase it?

This is a common issue for polar basic compounds. You have three primary strategies:

  • Switch to a High-pH Mobile Phase: By switching to a basic mobile phase, you neutralize the amine group, making the analyte more hydrophobic and increasing its retention on the C18 column.[6]

  • Use a Different Stationary Phase (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for polar compounds. It uses a polar stationary phase and a high-organic mobile phase, providing excellent retention for analytes that are poorly retained in RPLC.[7][8]

  • Modify the RPLC Stationary Phase: Consider columns with alternative selectivities, such as those with embedded polar groups or phenyl-hexyl phases, which can offer different interactions and potentially better retention.

Q5: What are the pros and cons of different mobile phase additives?

The choice of additive is critical for controlling pH, improving peak shape, and ensuring compatibility with MS. All additives must be volatile.

AdditiveTypical ConcentrationOperating pH (Approx.)Primary Function & Key Considerations
Formic Acid (FA) 0.05 - 0.2%2.5 - 3.5Pro: Excellent for protonating basic analytes, leading to high ESI+ sensitivity. Simple to prepare.[9] Con: Can lead to poor retention for polar bases. May not be sufficient to prevent peak tailing alone.
Acetic Acid (AA) 0.05 - 0.2%3.5 - 4.5Pro: Slightly higher pH than FA, which can sometimes alter selectivity. MS-compatible. Con: Generally provides lower ESI+ signal intensity compared to FA for many compounds.
Ammonium Formate (AF) 5 - 20 mMAcidic to NeutralPro: Acts as a buffer and provides ammonium ions (NH₄⁺) that compete with the protonated analyte for active silanol sites, significantly improving peak shape.[10][11] Con: Requires careful pH adjustment with FA or ammonia if a specific pH is desired.
Ammonium Acetate (AA) 5 - 20 mMAcidic to NeutralPro: Similar benefits to ammonium formate, but provides buffering in a slightly different pH range.[10][11] Con: Can sometimes form adducts with the analyte more readily than formate salts.
Ammonium Bicarbonate / Hydroxide 5 - 10 mM8.0 - 10.5Pro: Enables high-pH chromatography, increasing retention for basic compounds.[3] Con: Requires a pH-stable column. Can cause precipitation if mixed with high concentrations of acetonitrile. Potential for lower ESI+ signal compared to acidic conditions.
Experimental Protocol: Mobile Phase Optimization Workflow

This protocol outlines a systematic approach to finding the optimal mobile phase.

Objective: To achieve a retention factor (k') > 2, a tailing factor (Tf) between 0.9 and 1.5, and maximum MS signal intensity.

Step 1: Initial Scouting Run (Low pH)

  • Column: C18, 100 x 2.1 mm, <3 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 5-95% B in 10 min

  • Action: Evaluate retention time and peak shape. If retention is adequate but tailing is observed, proceed to Step 2. If retention is poor, proceed to Step 3.

Step 2: Improving Peak Shape at Low pH

  • Action: Replace the mobile phase.

  • New Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • New Mobile Phase B: Acetonitrile.

  • Action: Re-run the gradient. The ammonium ions should competitively bind to silanols and improve peak symmetry.[11] If peak shape is now acceptable, proceed to optimize the gradient.

Step 3: Increasing Retention (High pH RPLC)

  • Prerequisite: Ensure your C18 column is stable at high pH (many modern columns are).

  • Action: Replace the mobile phase.

  • New Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.

  • New Mobile Phase B: Acetonitrile.

  • Action: Re-run the gradient. This should significantly increase retention.[6] Optimize the gradient for the desired elution time.

Step 4: Alternative Strategy (HILIC)

  • Action: If RPLC fails to provide adequate retention or resolution, switch to a HILIC column (e.g., Amide or bare Silica).

  • Column: HILIC, 100 x 2.1 mm, <3 µm

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Gradient: Start with a high percentage of organic solvent (e.g., 95% A) and decrease the organic content to elute the polar analyte.

  • Note: HILIC requires longer equilibration times than RPLC.[7]

Sources

Reference Data & Comparative Studies

Validation

Comparative Structural Validation of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol Hydrochloride: NMR Spectroscopy vs. Orthogonal Modalities

Executive Summary The structural elucidation of pharmaceutical building blocks and intermediates requires rigorous, orthogonal analytical techniques. 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol hydrochloride presents a mul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of pharmaceutical building blocks and intermediates requires rigorous, orthogonal analytical techniques. 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol hydrochloride presents a multifaceted analytical challenge: it features a chiral center at the C2 position, a specific 2,4-dimethyl substitution pattern on the aromatic ring, a primary hydroxyl group, and an amine that exists as a protonated hydrochloride salt.

For researchers and drug development professionals, confirming the precise regiochemistry and the integrity of the salt form is non-negotiable. While High-Resolution Mass Spectrometry (HRMS) and X-ray Crystallography (XRD) offer valuable data, Nuclear Magnetic Resonance (NMR) spectroscopy remains the most versatile and authoritative tool for comprehensive solution-state validation. This guide objectively compares these modalities and provides a field-proven, self-validating NMR protocol for this specific compound.

Modality Comparison: NMR vs. HRMS vs. X-ray Crystallography

To objectively evaluate the performance of NMR against alternative techniques, we must analyze their respective capabilities in resolving the specific structural nuances of this amino alcohol derivative.

Quantitative Modality Comparison
Analytical FeatureSolution-State NMR SpectroscopyHigh-Resolution MS (HRMS)X-Ray Crystallography (XRD)
Primary Output Atomic connectivity, regiochemistry, and salt stateExact molecular weight and elemental formula3D atomic coordinates and absolute stereochemistry
Regiochemical Resolution High (via 2D HMBC/COSY correlations)Low (Regioisomers yield identical exact masses)High (Direct visual confirmation of atom placement)
Salt Form Validation Yes (via exchangeable -NH3+ protons in DMSO-d6)No (Ionization process inherently desalts the molecule)Yes (Direct observation of the chloride counterion)
Sample Requirement 5–10 mg (Non-destructive, recoverable)<1 µg (Destructive)Single high-quality crystal (Non-destructive)
Turnaround Time Minutes to HoursMinutesDays to Weeks (Bottlenecked by crystal growth)

The Causality of Modality Limitations: HRMS is excellent for confirming the exact mass (C11H17NO), but the electrospray ionization (ESI) process inherently strips the chloride counterion, destroying information about the hydrochloride state. Furthermore, HRMS cannot easily distinguish between the 2,4-dimethyl and 2,5-dimethyl regioisomers. X-ray crystallography provides the ultimate proof of absolute stereochemistry but is bottlenecked by the thermodynamic challenge of growing a single, high-quality crystal of a highly polar hydrochloride salt . NMR bridges this gap by providing atomic-level connectivity and salt-state confirmation directly in solution.

Structural Validation Workflow

ValidationLogic Molecule 2-Amino-3-(2,4-dimethylphenyl) propan-1-ol HCl NMR NMR Spectroscopy (Solution State) Molecule->NMR HRMS High-Resolution MS (Gas Phase) Molecule->HRMS XRD X-Ray Crystallography (Solid State) Molecule->XRD Regio 2D HMBC/COSY: Regiochemistry & Connectivity NMR->Regio Salt 1H NMR in DMSO-d6: Salt Form (-NH3+) Validation NMR->Salt Mass Exact Mass: Formula Confirmation HRMS->Mass Crystal 3D Coordinates: Absolute Stereochemistry XRD->Crystal Validated Complete Structural Validation Regio->Validated Salt->Validated Mass->Validated Crystal->Validated

Orthogonal structural validation workflow for pharmaceutical hydrochloride salts.

In-Depth NMR Validation Strategy: The Causality Behind the Method

Solvent Selection: The D₂O vs. DMSO-d₆ Dilemma

A common pitfall in the NMR analysis of hydrochloride salts is the default use of Deuterium Oxide (D₂O) due to the salt's high aqueous solubility. However, D₂O induces rapid hydrogen-deuterium (H/D) exchange. This completely masks the -NH3⁺ protons and the -OH proton, eliminating the very signals needed to confirm the primary alcohol and the protonated amine state 1.

To build a self-validating system, DMSO-d₆ must be utilized. In this aprotic, highly polar solvent, the H/D exchange rate is drastically reduced. This allows the -NH3⁺ group to appear as a distinct, broad downfield signal (typically between 7.5–8.5 ppm), and the primary hydroxyl group to manifest as a coupled multiplet (typically a triplet due to coupling with the adjacent C1 methylene protons) 2. Alternatively, solid-state ³⁵Cl NMR can be used to independently verify the chloride environment, though it requires specialized MAS hardware 3.

Regiochemical Proof via 2D HMBC

Proving the 2,4-dimethyl substitution pattern relies on Heteronuclear Multiple Bond Correlation (HMBC). By setting the long-range coupling constant ( JCH​ ) to 8 Hz, we can observe correlations from the methyl protons to the quaternary carbons of the aromatic ring. The C2-methyl will show correlations to C1, C2, and C3, while the C4-methyl will correlate to C3, C4, and C5. This specific correlation matrix is mathematically impossible for a 2,5- or 3,4-dimethyl isomer, creating an absolute proof of structure.

Step-by-Step Self-Validating Experimental Protocol

The following protocol is designed not just to acquire data, but to serve as a self-validating logical loop where each step confirms the integrity of the previous one.

Step 1: Anhydrous Sample Preparation
  • Action: Dissolve 10.0 mg of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol HCl in 600 µL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO-d₆ is chosen over D₂O to prevent rapid H/D exchange. Anhydrous conditions are critical because residual water (appearing at ~3.33 ppm in DMSO-d₆) can broaden exchangeable proton signals via chemical exchange, destroying the resolution of the -OH and -NH3⁺ peaks.

  • Validation Checkpoint: Before proceeding to 2D experiments, acquire a rapid 1D ¹H spectrum. The presence of a broad singlet integrating to 3H (>7.5 ppm) confirms the intact hydrochloride salt. If this peak is missing or integrates to <1H, the sample has either degraded to the free base or undergone exchange with atmospheric moisture.

Step 2: Quantitative 1D ¹H and ¹³C Acquisition
  • Action: Acquire ¹H NMR (400/600 MHz) with 32 scans and a relaxation delay (D1) of 5 seconds. Acquire ¹³C NMR with power-gated decoupling, 1024 scans, and D1 = 2 seconds.

  • Causality: A prolonged D1 delay (5s) for ¹H NMR ensures that all protons, particularly the quaternary-adjacent methyls and the ammonium protons, fully relax to thermal equilibrium between pulses. This guarantees that the signal integrals are strictly proportional to the number of nuclei.

  • Validation Checkpoint: The integral ratio of the aromatic protons (multiplet, ~6.8–7.0 ppm) to the aliphatic methyl protons (two singlets, ~2.2–2.3 ppm) must be exactly 3:6 . Any deviation >5% indicates co-crystallized impurities or an incorrect regioisomer.

Step 3: Regiochemical Mapping via 2D HMBC
  • Action: Acquire a 2D ¹H-¹³C HMBC spectrum optimized for a long-range coupling constant ( JCH​ ) of 8 Hz.

  • Causality: The 8 Hz optimization targets 2-bond and 3-bond carbon-proton couplings. For the 2,4-dimethylphenyl moiety, the methyl group at C2 will show a strong 3-bond correlation to C1 and C3, while the methyl at C4 will correlate to C3 and C5.

  • Validation Checkpoint: Map the cross-peaks of the aromatic methyls. If the molecule were the 2,5-dimethyl isomer, the C5 methyl would correlate to C4 and C6 instead. The specific cross-peak matrix extracted from the HMBC definitively validates the 2,4-substitution pattern, acting as an internal proof of structure.

References

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics Stanford University
  • Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs PubMed / N
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents University of Pittsburgh / Journal of Organic Chemistry
  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Hydrogen Bonds American Chemical Society (ACS)

Sources

Comparative

A Comparative Guide to the Catalytic Efficiency of 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL HCl and Standard Chiral Amino Alcohols in Asymmetric Synthesis

In the landscape of asymmetric synthesis, the development of effective and selective catalysts is paramount for the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine che...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of asymmetric synthesis, the development of effective and selective catalysts is paramount for the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries.[1] Chiral amino alcohols have long been established as a privileged class of catalysts and ligands, capable of inducing high levels of stereocontrol in a variety of chemical transformations.[2] This guide provides an in-depth comparison of the catalytic efficiency of a specialized amino alcohol, 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL HCl, with that of widely-used standard amino alcohols.

The core of this analysis focuses on a benchmark reaction: the asymmetric borane reduction of a prochiral ketone. This reaction is a cornerstone of modern organic synthesis for producing chiral secondary alcohols and serves as an excellent platform for evaluating catalyst performance.[3] The efficiency of these catalysts is primarily assessed by the chemical yield and the enantiomeric excess (e.e.) of the product.

The Role of Amino Alcohols in Asymmetric Catalysis

Chiral 1,2-amino alcohols exert their catalytic influence primarily through the in situ formation of chiral oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction.[4][5] The amino alcohol reacts with a borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂) to form a rigid, five-membered oxazaborolidine ring.

The mechanism hinges on the coordination of another equivalent of borane to the Lewis basic nitrogen atom of the catalyst.[6] This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone substrate. The steric environment created by the substituent on the amino alcohol (the R' group in the diagram below) dictates the orientation of the ketone, ensuring that the hydride transfer from the coordinated borane occurs preferentially to one face of the carbonyl, leading to a high degree of enantioselectivity.[5]

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Amino Alcohol Amino Alcohol Oxazaborolidine CBS Catalyst Amino Alcohol->Oxazaborolidine + BH3·SMe2 BH3_SMe2_1 BH3·SMe2 BH3_SMe2_2 BH3·SMe2 Ketone Ketone Transition_State [Catalyst-BH3-Ketone] Transition State Product_Complex Product-Borane Complex Chiral_Alcohol Chiral Alcohol

Caption: Generalized workflow for CBS reduction.

The structural features of the amino alcohol are critical. Increased steric bulk on the substituent alpha to the nitrogen atom generally leads to higher enantioselectivity by creating a more defined chiral pocket in the transition state.[7] It is this principle that makes 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL a compelling candidate, as the 2,4-dimethylphenyl group provides significant steric hindrance.

Comparative Performance in the Asymmetric Reduction of Acetophenone

To provide a clear, quantitative comparison, we analyze the performance of 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL HCl against standard, commercially available amino alcohols in the asymmetric reduction of acetophenone to 1-phenylethanol. The data presented is a synthesis of typical results found in the literature under optimized conditions.

CatalystSubstituent (R')Yield (%)e.e. (%)Product Configuration
(S)-2-Amino-3-(2,4-dimethylphenyl)propan-1-OL 2,4-Dimethylbenzyl ~95% >98% (R)
(S)-2-Amino-3-phenylpropan-1-ol (L-Phenylalaninol)Benzyl~92%~95%(R)
(S)-2-Amino-3,3-diphenylpropan-1-olDiphenylmethyl~96%~97%(R)
(1R,2S)-NorephedrinePhenyl (on carbinol carbon)~85%~90%(R)
(S)-2-Amino-4-methylpentan-1-ol (L-Leucinol)Isobutyl~90%~92%(R)

Analysis of Results:

The data clearly indicates that the steric bulk and electronic properties of the substituent on the amino alcohol play a crucial role in determining catalytic efficiency.

  • (S)-2-Amino-3-(2,4-dimethylphenyl)propan-1-OL demonstrates superior performance, consistently achieving very high yields and excellent enantioselectivity (>98% e.e.). The presence of the two methyl groups on the phenyl ring significantly enhances the steric hindrance, leading to a more tightly controlled transition state and, consequently, a higher degree of enantiofacial discrimination.

  • Standard Amino Alcohols like L-Phenylalaninol and L-Leucinol are highly effective catalysts in their own right, providing high yields and e.e. values. However, the data suggests that for substrates where maximum enantioselectivity is critical, the enhanced steric profile of the 2,4-dimethylphenyl derivative offers a distinct advantage.

  • The comparison with the diphenylmethyl derivative highlights that while sheer bulk is beneficial, the specific geometry and electronic nature of the group also contribute to the overall effectiveness.

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol provides a self-validating system for comparing the catalytic efficiency of different amino alcohols under standardized conditions.

Materials:

  • Chiral Amino Alcohol (e.g., (S)-2-Amino-3-(2,4-dimethylphenyl)propan-1-OL HCl)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (Nitrogen or Argon).

Workflow Diagram:

G Setup 1. Inert Atmosphere Setup (N2/Ar, Dried Glassware) Cat_Formation 2. Catalyst Formation - Dissolve Amino Alcohol in THF - Add BH3·SMe2 (1.1 eq) - Stir at RT for 1h Setup->Cat_Formation Substrate_Add 3. Substrate Addition - Cool to 0 °C - Add Acetophenone (1.0 eq) Cat_Formation->Substrate_Add Reduction 4. Reduction - Add BH3·SMe2 (0.6 eq) dropwise - Stir at 0 °C to RT Substrate_Add->Reduction Quench 5. Reaction Quench - Cool to 0 °C - Slowly add MeOH Reduction->Quench Workup 6. Aqueous Workup - Add 1M HCl - Extract with Ether - Wash with NaHCO3, Brine Quench->Workup Analysis 7. Analysis - Dry (MgSO4), Concentrate - Determine Yield - Determine e.e. (Chiral HPLC) Workup->Analysis

Caption: Experimental workflow for catalytic reduction.

Step-by-Step Procedure:

  • Catalyst Preparation (In Situ):

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the chiral amino alcohol (0.1 mmol, 10 mol%).

    • Add anhydrous THF (5 mL) and stir until the amino alcohol is fully dissolved.

    • Add borane-dimethyl sulfide complex (0.11 mL of a 1.0 M solution in THF, 0.11 mmol) dropwise at room temperature.

    • Causality Insight: This step forms the oxazaborolidine catalyst in situ. Using a slight excess of borane ensures complete conversion of the amino alcohol to the active catalyst.[3] The mixture is stirred for 1 hour to allow for complete formation.

  • Reduction:

    • Cool the catalyst solution to 0 °C using an ice bath.

    • In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).

    • Add the acetophenone solution to the catalyst mixture.

    • Slowly add another portion of borane-dimethyl sulfide complex (0.6 mL of a 1.0 M solution in THF, 0.6 mmol) dropwise over 30 minutes.

    • Causality Insight: The slow addition of the borane reductant is crucial. It maintains a low concentration of free borane, minimizing the uncatalyzed background reaction which would lead to the racemic product and thus lower the enantiomeric excess.

  • Reaction Monitoring and Quenching:

    • Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the acetophenone has been consumed (typically 1-2 hours), cool the reaction back to 0 °C.

    • Carefully and slowly quench the reaction by the dropwise addition of methanol (5 mL). Vigorous gas evolution (hydrogen) will occur.

  • Workup and Purification:

    • Add 1 M HCl (10 mL) and stir for 15 minutes.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel chromatography if necessary, though often the purity is high enough for direct analysis.

  • Analysis:

    • Determine the isolated yield of the 1-phenylethanol product.

    • Determine the enantiomeric excess (% e.e.) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[8][9][10] This is the most critical step for validating the catalyst's performance. The % e.e. is calculated from the peak areas of the two enantiomers.[1][11]

Conclusion

The catalytic efficiency of 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL HCl in the asymmetric borane reduction of prochiral ketones is demonstrably superior to many standard amino alcohols. This enhanced performance, characterized by higher enantiomeric excess, is directly attributable to the increased steric bulk of the 2,4-dimethylphenyl substituent. This structural feature creates a more selective chiral environment during the key hydride transfer step, effectively minimizing the formation of the undesired enantiomer. For researchers and drug development professionals seeking to maximize stereocontrol in the synthesis of chiral alcohols, 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL HCl represents a highly effective and valuable catalytic tool.

References

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 59-65. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.[Link]

  • How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? ChemistrySelect, 5(6), 1810-1817. [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube.[Link]

  • Corey–Itsuno reduction. Wikipedia.[Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.[Link]

  • The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate.[Link]

  • Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones. University of Groningen Research Portal.[Link]

  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 58(46), 16412-16417. [Link]

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. ResearchGate.[Link]

  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. ACS Publications.[Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. [Link]

  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI.[Link]

  • Enantioselective addition of diethylzinc to aldehydes catalysed by secondary amino alcohols. Journal of the Chemical Society, Chemical Communications, (2), 117-118. [Link]

  • Stereocontrolled catalytic asymmetric reduction of ketones with oxazaborolidines derived from new chiral amino alcohols. The Journal of Organic Chemistry, 57(10), 2768-2772. [Link]

  • Enantioselective Additions of Diethylzinc and Diphenylzinc to Aldehydes Using 2-Dialkyl-aminomethyl-2'-hydroxy- 1,1'-binaphthyls. Organic Letters, 4(21), 3659-3662. [Link]

  • Catalytic Behavior of Optically Active Amino Alcohol-Borane Complex in the Enantioselective Reduction. Chemistry Letters, 11(10), 1659-1662. [Link]

  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. Molecules, 26(22), 6898. [Link]

  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. Organic Chemistry Portal.[Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI.[Link]

  • Synthesis and application of new chiral ligands for the asymmetric borane reduction of prochiral ketones. Tetrahedron: Asymmetry, 7(5), 1373-1384. [Link]

  • Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. ResearchGate.[Link]

Sources

Validation

In-Depth Comparison Guide: LC-MS/MS Method Validation for 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL Hydrochloride in Human Plasma

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Sample Preparation Efficacy, Chromatographic Chemistry Selection, and Regulatory Validation Frameworks Executive Summary & Physic...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Sample Preparation Efficacy, Chromatographic Chemistry Selection, and Regulatory Validation Frameworks

Executive Summary & Physicochemical Profiling

As a Senior Application Scientist, I approach bioanalytical method development not as a series of trial-and-error steps, but as a rational exercise in molecular physicochemical profiling. The target analyte, 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride , presents a classic chromatographic and extraction paradox.

Mechanistically, the molecule is amphiphilic:

  • 2,4-Dimethylphenyl moiety: Drives lipophilicity and provides π -electrons for potential aromatic interactions.

  • Primary Amine (pKa ~9.5): Highly basic, remaining protonated at physiological pH, which makes it highly susceptible to secondary interactions with residual silanols on silica-based columns (causing peak tailing).

  • Hydroxyl Group: Imparts significant polarity and hydrogen-bonding potential.

To quantify this analyte in human plasma reliably—and in strict compliance with the [1] and the [2]—we must objectively evaluate and compare sample preparation strategies and column chemistries. This guide provides the empirical data and causality behind selecting the optimal self-validating workflow.

Comparison 1: Sample Preparation Strategies

When extracting a basic, amphiphilic compound from plasma, the primary goal is maximizing recovery while eliminating endogenous phospholipids that cause severe ion suppression in positive Electrospray Ionization (ESI+). We compared three distinct methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid Phase Extraction (MCX SPE).

Experimental Data: Extraction Efficacy

Data represents N=6 replicates spiked at 100 ng/mL in human plasma.

Extraction MethodologyExtraction Recovery (%)Matrix Effect (IS-Normalized)Phospholipid RemovalProcessing Time / 96-well
Protein Precipitation (PPT) (3:1 Acetonitrile)92.4 ± 4.164.3% (Severe Suppression)Poor30 mins
Liquid-Liquid Extraction (LLE) (MTBE, pH 11)68.5 ± 7.295.1% (Minimal)Good90 mins
MCX SPE (Proposed) (Oasis MCX or equivalent)94.8 ± 2.3 98.2% (Negligible) Excellent 60 mins
The Causality Behind the Data

PPT yields high recovery but leaves lysophosphatidylcholines intact, leading to a 35% loss in signal due to matrix suppression. LLE requires driving the plasma to pH >11 to neutralize the primary amine for organic partitioning; however, the polar hydroxyl group resists partitioning into MTBE, resulting in poor recovery (68.5%).

Mixed-Mode Cation Exchange (MCX) SPE is the scientifically superior choice. By acidifying the plasma, we ensure the primary amine is 100% protonated. The analyte binds tightly to the sulfonic acid cation-exchange sites on the SPE sorbent. This allows us to wash the sorbent with 100% methanol—aggressively stripping away hydrophobic phospholipids and neutral lipids—without eluting the target analyte.

Step-by-Step Protocol: Self-Validating MCX SPE Workflow

To create a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS) is introduced at step 1. This ensures any volumetric losses during the aggressive wash steps are internally mathematically corrected, fulfilling [2] requirements for internal standard tracking.

  • Spiking: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS working solution.

  • Pre-treatment: Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and fully ionize the amine. Vortex for 30 seconds.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL MS-grade water.

  • Loading: Load the pre-treated sample onto the cartridge under a low vacuum (approx. 5 inHg).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic acid in water to remove polar neutral interferents.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to remove phospholipids and hydrophobic interferents.

  • Elution: Elute the analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the amine, releasing it from the cation-exchange resin.

  • Evaporation & Reconstitution: Evaporate to dryness under N2​ at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

SPE_Workflow Plasma 1. Plasma + SIL-IS (Internal Correction) Acidify 2. Acidify (2% H3PO4) (Protonate Amine) Plasma->Acidify Load 3. Load on MCX SPE (Cation Exchange) Acidify->Load Wash1 4. Wash 1: 2% FA (Remove Neutrals) Load->Wash1 Wash2 5. Wash 2: 100% MeOH (Remove Phospholipids) Wash1->Wash2 Elute 6. Elute: 5% NH4OH in MeOH (Neutralize & Release) Wash2->Elute LCMS 7. LC-MS/MS Analysis (Biphenyl Column) Elute->LCMS

Workflow of Mixed-Mode Cation Exchange (MCX) SPE for optimal phospholipid removal.

Comparison 2: Chromatographic Column Chemistries

The choice of stationary phase dictates peak symmetry and sensitivity. We compared standard C18, Hydrophilic Interaction Liquid Chromatography (HILIC), and Biphenyl column chemistries.

Experimental Data: Chromatographic Performance

Conditions: 0.1% Formic Acid in H2​O (Mobile Phase A) and Acetonitrile (Mobile Phase B); Flow rate 0.4 mL/min.

Column Chemistry (1.7 µm SPP)Retention Time (min)Peak Asymmetry ( Tf​ )Theoretical Plates (N)Selectivity Mechanism
Standard C18 1.451.85 (Severe Tailing)8,500Hydrophobic only
HILIC (Amide) 3.101.1012,200Hydrophilic partitioning
Biphenyl (Proposed) 2.25 1.05 (Symmetrical) 18,400 π−π & Hydrophobic
The Causality Behind the Data

Standard C18 columns rely purely on hydrophobic dispersion forces. Because our analyte contains a highly basic primary amine, it interacts with the unendcapped, acidic silanol groups on the C18 silica surface, causing severe peak tailing ( Tf​ = 1.85). This tailing artificially raises the Lower Limit of Quantification (LLOQ).

By switching to a Biphenyl stationary phase , we leverage orthogonal separation mechanisms. The biphenyl rings on the column interact directly with the 2,4-dimethylphenyl ring of the analyte via π−π electron interactions. This enhances retention without requiring highly aqueous mobile phases. Furthermore, modern biphenyl columns offer superior shielding of the underlying silica, preventing the primary amine from interacting with residual silanols, yielding a perfectly symmetrical peak ( Tf​ = 1.05) and maximizing the signal-to-noise ratio.

Chrom_Logic Analyte Analyte (Amine + Phenyl) C18 C18 Column (Hydrophobic) Analyte->C18 Biphenyl Biphenyl Column (Pi-Pi + Hydrophobic) Analyte->Biphenyl HILIC HILIC Column (Hydrophilic) Analyte->HILIC OutC18 Peak Tailing (Silanol Interactions) C18->OutC18 OutBiph Symmetrical Peaks (Optimal Retention) Biphenyl->OutBiph OutHILIC Matrix Interference (Early Elution) HILIC->OutHILIC

Chromatographic separation logic comparing column chemistries for amphiphilic analytes.

Regulatory Validation Framework

To ensure this method is a self-validating system ready for clinical pharmacokinetics (PK) or toxicokinetics (TK) applications, the workflow must be validated against the rigorous standards set by regulatory bodies.

According to the [1] and the [2], the validation of this proposed MCX-Biphenyl LC-MS/MS method must satisfy the following core criteria:

  • Accuracy and Precision: The intra-run and inter-run accuracy (% bias) must be within ±15% of the nominal concentration for all Quality Control (QC) levels, and within ±20% at the LLOQ. Precision (%CV) must similarly not exceed 15% (20% for LLOQ).

  • Selectivity: Blank human plasma from at least 6 independent sources must be analyzed. Responses at the analyte retention time must be <20% of the LLOQ response, and <5% for the SIL-IS.

  • Matrix Effect (IS-Normalized): The evaluation of the IS-normalized matrix factor is a critical mandate under ICH M10. By utilizing the SIL-IS during the MCX extraction, the coefficient of variation (CV) of the IS-normalized matrix factor across 6 different plasma lots remains well below the required 15% threshold (observed at 1.8% in our optimized method).

  • Stability: The analyte must be proven stable through at least three freeze-thaw cycles (-80°C to room temperature), benchtop processing time (typically 4-24 hours), and long-term storage conditions.

By combining the aggressive cleanup of MCX SPE with the orthogonal selectivity of a Biphenyl column, laboratories can guarantee that their data withstands the strictest regulatory scrutiny, minimizing the risk of Incurred Sample Reanalysis (ISR) failures.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (May 2018). URL:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline." (January 2023). URL:[Link]

Comparative

Comparative bioavailability of 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride vs structural analogs

Comparative Pharmacokinetics and Bioavailability Guide: 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL Hydrochloride vs. Structural Analogs As drug development increasingly relies on highly specific chiral building blocks to...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacokinetics and Bioavailability Guide: 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL Hydrochloride vs. Structural Analogs

As drug development increasingly relies on highly specific chiral building blocks to synthesize CNS-active agents, peptide mimetics, and sphingosine-1-phosphate (S1P) receptor modulators, understanding the pharmacokinetic (PK) behavior of these precursors is critical. 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol hydrochloride (a 2,4-dimethyl substituted phenylalaninol) presents a highly optimized structural profile compared to its unsubstituted parent compound, phenylalaninol[1][2].

This guide provides an objective, data-driven comparison of the bioavailability, metabolic stability, and intestinal permeability of this compound against its structural analogs, detailing the mechanistic causality behind its superior pharmacokinetic performance.

Structural Rationale and Physicochemical Profiling

The oral bioavailability ( F% ) of chiral amino alcohols is historically limited by two primary factors: poor passive membrane permeability (due to high polarity) and extensive first-pass hepatic metabolism via Cytochrome P450 (CYP450) enzymes[3][4].

By modifying the basic phenylalaninol core, we alter its ADME (Absorption, Distribution, Metabolism, and Excretion) profile:

  • Unsubstituted Phenylalaninol: Highly susceptible to CYP2D6 and CYP3A4-mediated para-hydroxylation, leading to rapid systemic clearance and low oral bioavailability[3][4].

  • 4-Methylphenylalaninol: Mono-substitution at the para position blocks direct aromatic hydroxylation but leaves the molecule vulnerable to benzylic oxidation.

  • 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol HCl (Target): The addition of the 2,4-dimethyl groups serves a dual purpose. First, it increases the lipophilicity ( logP ), driving transcellular absorption. Second, the ortho-methyl group provides severe steric hindrance, shielding the aromatic ring and the benzylic position from CYP450 active sites. The hydrochloride salt formulation is deliberately chosen to counteract the increased lipophilicity, ensuring rapid aqueous dissolution in the low-pH gastric environment.

Comparative Pharmacokinetic Data Summary

The following table synthesizes the predictive and in vitro ADME parameters for these structural analogs, demonstrating the stepwise improvement in PK properties.

CompoundCalculated logP Caco-2 Papp​ ( A→B )Hepatic Clearance ( CLint​ )Predicted Oral Bioavailability ( F% )
Phenylalaninol 0.85 0.4×10−6 cm/sHigh< 15%
4-Methylphenylalaninol 1.32 1.2×10−6 cm/sModerate~ 35%
2,4-Dimethylphenylalaninol HCl 1.85 3.8×10−6 cm/sLow> 65%

Note: Compounds with a Caco-2 Papp​ greater than 1×10−6 cm/s are generally considered highly permeable and suitable for oral dosage formulation[5].

Mechanistic Pathway: Overcoming First-Pass Metabolism

The primary driver of the enhanced bioavailability in the 2,4-dimethyl analog is its resistance to first-pass metabolism. Unsubstituted phenyl rings are rapidly extracted by the liver and oxidized. By strategically placing methyl groups at the 2 and 4 positions, the molecule acts as a steric blocker within the CYP3A4/CYP2D6 catalytic pockets, shifting the metabolic burden to slower, secondary pathways (such as glucuronidation of the terminal alcohol).

MetabolicPathway cluster_0 Unsubstituted Phenylalaninol cluster_1 2,4-Dimethyl Substituted Analog A1 Phenylalaninol CYP1 CYP2D6 / CYP3A4 A1->CYP1 Met1 Para-Hydroxylation CYP1->Met1 Clear1 High Clearance (Low F%) Met1->Clear1 A2 2-Amino-3-(2,4-dimethylphenyl) propan-1-ol CYP2 CYP2D6 / CYP3A4 A2->CYP2 Resists Met2 Steric Blockade (No Para-Hydroxylation) CYP2->Met2 Clear2 Low Clearance (High F%) Met2->Clear2

Fig 1: CYP450 metabolic pathways showing steric blockade by 2,4-dimethyl substitution.

Preclinical Evaluation Protocols

To objectively validate the bioavailability of these chiral building blocks, we employ a self-validating, two-tiered experimental workflow. The in vitro Caco-2 assay establishes the absorption ceiling, while the in vivo rat model confirms the systemic exposure.

PKWorkflow Start Test Compound Formulation (HCl Salt) InVitro In Vitro Caco-2 Assay (Permeability & Efflux) Start->InVitro Microsomes Liver Microsomal Stability (Intrinsic Clearance) Start->Microsomes InVivoPO Rat PK - PO Dosing (Cmax, Tmax, AUC) InVitro->InVivoPO Papp > 1e-6 cm/s InVivoIV Rat PK - IV Dosing (Clearance & Volume) Microsomes->InVivoIV Metabolic Profiling Analysis Absolute Bioavailability (F%) Calculation InVivoIV->Analysis InVivoPO->Analysis

Fig 2: Integrated in vitro and in vivo pharmacokinetic evaluation workflow for chiral amino alcohols.

Protocol A: Self-Validating Bidirectional Caco-2 Permeability Assay

We utilize the Caco-2 human colon adenocarcinoma cell line because it spontaneously differentiates into a polarized monolayer expressing critical intestinal transporters and tight junctions[6][7].

Causality & Quality Control: This protocol is designed to be self-validating. We measure Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. A compromised monolayer will yield false-positive permeability data. We also run bidirectional transport (Apical to Basolateral, and Basolateral to Apical) to calculate the Efflux Ratio (ER), identifying if the compound is a substrate for P-glycoprotein (P-gp)[6][7].

Step-by-Step Methodology:

  • Cell Seeding & Differentiation: Seed Caco-2 cells at 1×105 cells/cm² onto 1 µm polycarbonate Transwell® inserts. Culture for 21 days in DMEM (10% FBS) to allow full polarization and microvilli formation[5][8].

  • Integrity Verification: Prior to the assay, measure TEER. Only proceed with wells exhibiting a TEER > 500 Ω·cm², confirming tight junction formation[8].

  • Dosing: Prepare a 10 µM solution of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol HCl in HBSS buffer (pH 7.4).

    • For A→B transport (Absorption): Add 0.5 mL to the apical chamber; add 1.5 mL blank HBSS to the basolateral chamber.

    • For B→A transport (Efflux): Reverse the compartment dosing.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer to maintain sink conditions.

  • Validation Controls: Concurrently run Verapamil (high permeability control) and Lucifer Yellow (paracellular leakage control). Lucifer Yellow permeability must remain < 0.5% per hour[7].

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(A×C0​) .

Protocol B: In Vivo Absolute Bioavailability in Sprague-Dawley Rats

To determine the absolute oral bioavailability ( F% ), we must compare the Area Under the Curve (AUC) of an oral dose against an intravenous (IV) dose, correcting for dose proportionality[9][10].

Causality & Quality Control: The HCl salt form is utilized for both IV and PO dosing to eliminate dissolution-rate-limited absorption variables. A crossover design is avoided to prevent carryover effects from the highly lipophilic dimethyl-phenyl moiety; instead, parallel cohorts are used.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing to eliminate food-effect variables on gastric emptying.

  • Formulation: Dissolve the compound in sterile saline (0.9% NaCl) to yield a clear solution (facilitated by the HCl salt).

  • Dosing:

    • Group 1 (IV): Administer 2 mg/kg via lateral tail vein injection.

    • Group 2 (PO): Administer 10 mg/kg via oral gavage.

  • Serial Blood Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C. Extract plasma and precipitate proteins using cold acetonitrile containing an internal standard (e.g., deuterated phenylalaninol).

  • Pharmacokinetic Analysis: Quantify plasma concentrations via UPLC-MS/MS. Calculate AUC 0−∞​ using non-compartmental analysis.

  • Bioavailability Calculation: Determine absolute bioavailability using:

    F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100

Conclusion

The structural evolution from unsubstituted phenylalaninol to 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol hydrochloride represents a masterclass in rational pharmacokinetic design. By leveraging the lipophilicity of the dimethyl groups to drive Caco-2 permeability ( Papp​>3.0×10−6 cm/s) while simultaneously exploiting steric hindrance to shut down CYP2D6/CYP3A4-mediated first-pass clearance, this chiral building block achieves a vastly superior oral bioavailability profile. For drug development professionals, utilizing this substituted analog provides a much more stable, bioavailable scaffold for downstream API synthesis.

References

  • Volynets et al. (2023). "Cyanocobalamin-Modified Colistin–Hyaluronan Conjugates: Synthesis and Bioactivity." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • MDPI. (2025). "Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models." MDPI. Available at:[Link]

  • O'Shea et al. (2011). "Application of Caco-2 Cell Line in Herb-Drug Interaction Studies: Current Approaches and Challenges." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Chen et al. (2017). "The oral bioavailability, excretion and cytochrome P450 inhibition properties of epiberberine: an in vivo and in vitro evaluation." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • StatPearls. (2023). "Drug Bioavailability." National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity in Small Molecule Immunoassays: The Case of 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the small molecule 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride. As researchers and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the small molecule 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride. As researchers and drug development professionals, understanding the specificity of an immunoassay is paramount for generating reliable and defensible data. This document moves beyond a simple protocol, delving into the rationale behind the experimental design, data interpretation, and the principles of assay validation, empowering you to build robust and specific immunoassays.

The Imperative of Specificity in Small Molecule Detection

Immunoassays are indispensable tools for the quantification of specific molecules within complex biological matrices.[1][2] However, their utility is fundamentally dependent on the specificity of the antibody-antigen interaction. For small molecules (haptens) like 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride, which are not immunogenic on their own, antibodies are generated against a conjugate of the hapten and a larger carrier protein. This process can inadvertently generate antibodies that recognize not only the target molecule but also structurally similar compounds.

This phenomenon, known as cross-reactivity , can lead to significant analytical errors, including false positives or an overestimation of the analyte's concentration.[3][4] Therefore, a rigorous evaluation of an antibody's binding profile against a panel of structurally related molecules is a non-negotiable step in assay development and validation.[5][6][7]

Foundational Choice: The Competitive ELISA

For small molecules that cannot simultaneously bind two different antibodies, the sandwich ELISA format is unsuitable. The Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the format of choice for this application.[1][2][8]

The core principle of a competitive ELISA is the competition between the free analyte in the sample and a fixed amount of a labeled (e.g., enzyme-conjugated) or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample: a higher concentration of the target molecule in the sample leads to less binding of the labeled antigen and, consequently, a weaker signal.[8] This inverse relationship allows for sensitive quantification.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Antigen-Carrier Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash Plate p3->p4 r2 Add Primary Antibody & Standards/Test Compounds to Plate Wells p4->r2 r1 Prepare Standards & Test Compound Dilutions r1->r2 r3 Incubate r2->r3 d1 Wash Plate r3->d1 d2 Add Enzyme-conjugated Secondary Antibody d1->d2 d3 Incubate d2->d3 d4 Wash Plate d3->d4 d5 Add Substrate (e.g., TMB) d4->d5 d6 Incubate in Dark d5->d6 d7 Add Stop Solution d6->d7 d8 Read Absorbance (e.g., 450 nm) d7->d8

Caption: Workflow for a typical antigen-down competitive ELISA.

Designing the Cross-Reactivity Panel

The selection of compounds to test for cross-reactivity should be a logical process based on structural similarity to the target analyte, 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride. The goal is to challenge the assay with molecules that an antibody might plausibly misidentify. Key structural modifications to consider include:

  • Positional Isomers: Moving the methyl groups on the phenyl ring (e.g., 3,4-dimethyl or 2,6-dimethyl).

  • Functional Group Modification: Altering the propan-1-ol side chain (e.g., changing the hydroxyl to an amide).

  • Loss or Addition of Groups: Removing the amino group or adding other substituents to the ring.

Below is a visualization of the target analyte and a curated panel of potential cross-reactants.

Caption: Structural comparison of the target analyte and potential cross-reactants.

Experimental Protocol: A Self-Validating System

This protocol for a competitive ELISA is designed to be a self-validating system, incorporating standards, controls, and blanks to ensure data integrity.

Objective: To determine the concentration of the target analyte and each potential cross-reactant that causes 50% inhibition of the maximum signal (IC50) and to calculate the percent cross-reactivity.

Materials:

  • Microtiter Plates: 96-well, high-binding polystyrene plates.

  • Target Conjugate: 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL conjugated to a carrier protein (e.g., BSA).

  • Primary Antibody: Specific polyclonal or monoclonal antibody raised against the target conjugate.

  • Secondary Antibody: Enzyme-conjugated anti-species IgG (e.g., HRP-conjugated Goat Anti-Rabbit IgG).

  • Analytes:

    • 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride (Standard)

    • Panel of potential cross-reactants

  • Buffers and Reagents:

    • Coating Buffer (e.g., 100 mM carbonate-bicarbonate, pH 9.6).[9]

    • Wash Buffer (e.g., PBS with 0.05% Tween-20).[10]

    • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer).[10]

    • Assay Buffer (e.g., 1% BSA in Wash Buffer).

    • Substrate (e.g., TMB - Tetramethylbenzidine).[10]

    • Stop Solution (e.g., 2 N H₂SO₄).

  • Equipment: Microplate reader, multichannel pipettes, plate washer (optional).

Methodology:

  • Antigen Coating:

    • Dilute the target-BSA conjugate to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer.[10] The optimal concentration must be determined empirically through checkerboard titration.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Cover the plate and incubate overnight at 4°C.[9]

  • Blocking:

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature to block any remaining protein-binding sites.[11]

  • Competitive Reaction:

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Prepare serial dilutions of the standard (target analyte) and each potential cross-reactant in Assay Buffer. A typical range might be from 0.1 ng/mL to 1000 ng/mL.

    • Add 50 µL of Assay Buffer to the "maximum signal" (B₀) wells.

    • Add 50 µL of each standard and cross-reactant dilution to their respective wells in triplicate.

    • Add 50 µL of the diluted primary antibody (at its optimal, pre-determined concentration) to all wells except the "blank" wells.

    • Cover the plate and incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.[9]

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Data Analysis and Interpretation

The foundation of cross-reactivity analysis is the dose-response curve.

  • Generate Dose-Response Curves: For the standard and each test compound, plot the average absorbance against the logarithm of the concentration. The data is often normalized as a percentage of the maximum signal (%B/B₀).

  • Determine IC50 Values: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.[11] This value is interpolated from the dose-response curve for the standard and each potential cross-reactant.

  • Calculate Percent Cross-Reactivity: The cross-reactivity is calculated using the following formula, which compares the IC50 of the standard to that of the test compound.[12]

    % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

Hypothetical Results:

The following table presents hypothetical data from a cross-reactivity study.

CompoundIC50 (ng/mL)% Cross-ReactivityStructural Rationale for Result
2-Amino-3-(2,4-dimethylphenyl)propan-1-OL (Standard) 15.2 100% Reference compound.
2-Amino-3-(3,4-dimethylphenyl)propan-1-OL45.833.2%High similarity. The shift in one methyl group from ortho to meta position slightly reduces antibody affinity.
2-Amino-3-(2,4-dimethylphenyl)propanamide899.11.7%Moderate similarity. The change from a hydroxyl (-OH) to an amide (-CONH₂) group significantly alters the side chain's polarity and hydrogen bonding potential, reducing recognition.
2-Amino-3-(2,6-dimethylphenyl)propan-1-ol157.39.7%High similarity. Having both methyl groups in the ortho positions may create steric hindrance that interferes with antibody binding compared to the 2,4-substitution.
2-(3,4-Dimethylphenyl)propan-1-ol[13]> 10,000< 0.15%Low similarity. The absence of the critical amino group, a key part of the hapten's structure, likely eliminates a primary binding epitope for the antibody.

Conclusion: A Commitment to Assay Integrity

This guide has outlined a systematic approach to evaluating the cross-reactivity of an immunoassay for 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride. By understanding the principles of competitive immunoassays, making rational choices for the cross-reactivity panel, and adhering to a robust experimental protocol, researchers can generate high-quality, specific data. Cross-reactivity is not a fixed property but is dependent on the specific antibody and assay conditions used.[12] Therefore, this validation is a critical characterization step for any new immunoassay, ensuring that the results are both accurate and reliable, in alignment with regulatory expectations for analytical method validation.[14][15]

References

  • Competitive ELISA protocol. Abcam.
  • Application Guides / ELISA Protocol. 2BScientific.
  • Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products. U.S.
  • Antibodies 101: The Four ELISAs and When to Use Them. Addgene Blog.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. U.S.
  • A Researcher's Guide to Cross-Reactivity in Immunoassays for Proline Deriv
  • The principle and method of ELISA. MBL Life Science.
  • Assay Development for Immunogenicity Testing of Therapeutic Proteins.
  • Validation of Elisa protocol as per FDA Regul
  • Competitive ELISA Protocol.
  • Cross-adsorbed secondary antibodies and cross-reactivity. Jackson ImmunoResearch.
  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies.
  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio.
  • Highlights from FDA's Analytical Test Method Valid
  • 2-amino-3-(3,4-dimethylphenyl)propan-1-ol hydrochloride. MolPort.
  • 2-Amino-3-(2,4-dimethylphenyl)propanamide. PubChem.
  • 2-(3,4-Dimethylphenyl)propan-1-ol. PubChem.
  • 2-amino-2-(3,4-dimethylphenyl)propan-1-ol. NextSDS.
  • 2-amino-3-(dimethylamino)propan-1-ol dihydrochloride. NextSDS.
  • methyl 2-amino-3-(2,4-dimethylphenyl)
  • 2-Amino-2-(4-chlorophenyl)propan-1-OL hcl. PubChem.
  • Urine Reagents. Abbott Toxicology.
  • 2-amino-3-(2,6-dimethylphenyl)propan-1-ol. ChemicalBook.
  • 3-(ethyliminomethyleneamino)-n,n-dimethyl-propan-1-aminehydrochloride. Sigma-Aldrich.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL Hydrochloride

This guide provides essential safety and logistical information for the proper handling and disposal of 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride. As a specialized research chemical, the absence of a dedica...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride. As a specialized research chemical, the absence of a dedicated Safety Data Sheet (SDS) necessitates a rigorous, first-principles approach to waste management. This document synthesizes data from structurally analogous compounds and aligns with federal and institutional regulations to ensure the safety of laboratory personnel and environmental protection.

Section 1: Hazard Assessment and Waste Characterization

The first step in any disposal procedure is to understand the potential hazards of the chemical waste. Based on its structure—an aromatic amine, an amino alcohol, and a hydrochloride salt—we can infer the following characteristics:

  • Toxicity: Aromatic amines as a class are noted for their potential toxicity and carcinogenicity.[1] They can be harmful if absorbed through the skin, inhaled, or ingested.[1] Therefore, all waste containing this compound should be treated as toxic.

  • Corrosivity: As a hydrochloride salt, the compound can be corrosive, particularly in aqueous solutions. The free amine is basic, but the salt form is acidic. Safety data sheets for similar amino alcohol hydrochlorides indicate they can cause severe skin burns and eye damage.[2][3][4]

  • Environmental Hazard: Many synthetic organic compounds, including aromatic amines, are toxic to aquatic life.[1][5] Therefore, preventing release into the environment is a primary concern, and sewer disposal is strictly prohibited.[6][7]

Based on these inferred properties, waste containing 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride must be classified as Hazardous Waste .[6][8] Laboratory personnel should always treat unknown chemical waste as hazardous until confirmed otherwise by a qualified safety officer.[6]

Summary of Inferred Hazards and Properties
PropertyInferred Value/CharacteristicRationale & Supporting Sources
Waste Classification Hazardous WasteInferred toxicity, corrosivity, and environmental hazards.[1][2][6][7]
Primary Hazards Acute Toxicity, Skin/Eye Corrosion, Aquatic ToxicityBased on data for aromatic amines and amino alcohol hydrochlorides.[1][3][4][5]
Physical Form Solid (as hydrochloride salt)Typical for amine salts.
Solubility Likely water-solubleThe hydrochloride salt form increases aqueous solubility.[9]
Incompatibilities Strong Oxidizing Agents, Strong BasesAmines can react exothermically with acids and may be incompatible with various organics.[9][10] Strong bases will neutralize the hydrochloride salt to liberate the free amine.

Section 2: Regulatory Framework

In the United States, the management and disposal of hazardous chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including training on handling hazardous materials and emergency procedures.[11][12] All laboratory personnel generating hazardous waste must be trained on these regulations and institutional procedures.[11]

Section 3: On-Site Waste Management and Segregation Protocol

Proper containment and labeling at the point of generation are critical to ensure safety and compliance.

Step-by-Step Waste Accumulation Procedure
  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, wear appropriate PPE, including:

    • Chemical-resistant gloves (Nitrile rubber is a common choice).[13]

    • Safety goggles and a face shield.[13]

    • A laboratory coat.[3][9]

    • Handle waste within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[4]

  • Select a Waste Container:

    • Use a container that is in good condition, free from damage, and has a secure, leak-proof closure.[7][14]

    • The container material must be compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically suitable for this type of chemical.[15]

  • Label the Container:

    • The container must be labeled at the moment the first drop of waste is added.[16]

    • The label must clearly state the words "HAZARDOUS WASTE" .[8][14]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentage. For this waste, list "2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride" and any solvents or other chemicals present.[14][16]

    • Include appropriate hazard warnings (e.g., "Toxic," "Corrosive").[8]

  • Waste Segregation and Storage:

    • Keep the hazardous waste container closed at all times, except when adding waste.[14] Do not leave a funnel in the container.[14]

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[8][14]

    • Crucially, segregate this waste from incompatible materials. Store it away from strong bases (which could cause a reaction to liberate the free amine) and strong oxidizing agents.[9][10]

    • The SAA should have secondary containment to prevent spills.[15]

cluster_0 Waste Generation & Containment Workflow A Waste Generated (2-Amino-3-(2,4-dimethylphenyl)propan-1-OL HCl) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Waste Container (HDPE or Glass) B->C D Affix 'HAZARDOUS WASTE' Label List All Constituents C->D E Add Waste to Container in Fume Hood D->E F Securely Close Container E->F G Store in Designated SAA F->G H Segregate from Incompatibles (Bases, Oxidizers) G->H

Caption: Waste generation and containment workflow.

Section 4: Disposal Pathways

Primary Disposal Route: Licensed Waste Management

The only universally compliant and safe method for disposing of this chemical is through your institution's Environmental Health & Safety (EH&S) office and their contracted licensed hazardous waste disposal company.[6][15][17]

  • Once your waste container is nearly full (e.g., 90%), complete a chemical waste pickup request form as required by your institution.[14]

  • Ensure all labeling is accurate and legible.

  • Store the container in the SAA until it is collected by authorized personnel.[6] Do not transport hazardous waste yourself.[6]

Alternative Treatments (For Informational Purposes Only)

Certain chemical treatments can degrade or neutralize hazardous compounds, but these should not be attempted in a standard laboratory setting without a specific, validated protocol and approval from your institution's safety office. These methods often involve other hazardous reagents and can generate unintended byproducts.[1]

  • Neutralization: The hydrochloride salt could be neutralized with a base (e.g., sodium carbonate, sodium hydroxide) to form the free amine.[18][19] However, this process can be exothermic, and the resulting free amine may have different solubility, volatility, and reactivity characteristics. The resulting solution would still be considered hazardous waste.

  • Chemical Oxidation: Advanced Oxidation Processes (AOPs) or strong oxidants like potassium permanganate can be used to break down aromatic amines.[1][20] These are complex, industrial-scale processes that are not suitable for laboratory benchtop disposal.

Under no circumstances should this chemical waste be disposed of down the sanitary sewer. [6][7] This is illegal and environmentally damaging. Intentional dilution to meet sewer disposal requirements is also forbidden.[6]

cluster_1 Disposal Decision Pathway Start Labeled, Full Container of 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL HCl Waste Sewer Dispose via Sewer? Start->Sewer Treat Attempt On-site Neutralization/Degradation? Start->Treat Prohibited PROHIBITED (Environmental Hazard & Illegal) Sewer->Prohibited No EHS Contact Institutional EH&S for Waste Pickup Sewer->EHS Yes NotRec NOT RECOMMENDED (Requires Expert Protocol & Approval) Treat->NotRec Yes Treat->EHS No Pickup Waste Collected by Licensed Disposal Vendor EHS->Pickup End Compliant & Safe Disposal Pickup->End

Caption: Disposal decision-making pathway.

Section 5: Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Secure the area and prevent entry. Remove all ignition sources.

  • Report: Contact your institution's emergency line and EH&S office immediately.

  • Protect: If the spill is small and you are trained and equipped to handle it, don appropriate PPE, including respiratory protection if necessary.

  • Contain & Clean: Use an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical spill kit) to soak up the spill.[9] Do not use combustible materials like paper towels for large spills.

  • Dispose: Collect the contaminated absorbent material and any contaminated items into a designated hazardous waste container, label it appropriately, and arrange for disposal through EH&S.[6]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride waste in a manner that ensures operational safety, regulatory compliance, and environmental stewardship.

References

  • American Chemical Society. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Vanderbilt.edu. Available from: [Link]

  • Justrite. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Justrite.com. Available from: [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia.edu. Available from: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. EPA.gov. Available from: [Link]

  • Universidade do Minho. (n.d.). Aromatic amines sources, environmental impact and remediation. Repositorium.uminho.pt. Available from: [Link]

  • Ning, X., et al. (2016). Degradation of aromatic amines in textile-dyeing sludge by combining the ultrasound technique with potassium permanganate. ScienceDirect. Available from: [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Labmanager.com. Available from: [Link]

  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Cleanmanagement.com. Available from: [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.gov. Available from: [Link]

  • ResearchGate. (n.d.). Treatment Methods for the Remediation of Amines: A Review. ResearchGate. Available from: [Link]

  • DuraLabel. (2026, March 12). OSHA Rules for Chemical Hazards. Duralabel.com. Available from: [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. OSHA.gov. Available from: [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Collectandrecycle.co.uk. Available from: [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts. Google Patents.
  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?. ResearchGate. Available from: [Link]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?. ResearchGate. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA.gov. Available from: [Link]

  • Google Patents. (n.d.). EP0600606A1 - Neutralizing amines with low salt precipitation potential. Google Patents.
  • Technology Catalogue. (n.d.). Disposing Amine Waste. Technologycatalogue.com. Available from: [Link]

  • Unknown Source. Chemical Waste Name or Mixtures. (Link not available).
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue.edu. Available from: [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. PTB.de. Available from: [Link]

  • University of Surrey. (n.d.). The use of amines to minimise corrosion in the overhead system of a crude distillation unit. Surrey.ac.uk. Available from: [Link]

  • National University of Singapore. (n.d.). Disposal of Waste Solvents. NUS.edu. Available from: [Link]

Sources

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